molecular formula C18H21N5O3 B2592165 PB01

PB01

货号: B2592165
分子量: 355.4 g/mol
InChI 键: UCNPEYHYXBMSRJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PB01 is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

7-benzyl-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-20-15-14(16(24)21(2)18(20)25)23(12-13-6-4-3-5-7-13)17(19-15)22-8-10-26-11-9-22/h3-7H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNPEYHYXBMSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PB01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound PB01, a novel benzothiazole derivative, has demonstrated significant potential as an anti-cancer agent, particularly in non-small-cell lung cancer (NSCLC). This technical guide delineates the core mechanism of action of this compound, focusing on its role in inducing apoptotic cell death and overcoming radioresistance. This is achieved primarily through the modulation of the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway and the induction of endoplasmic reticulum (ER) stress. This document provides a comprehensive overview of the key experimental findings, detailed protocols, and the underlying molecular pathways affected by this compound.

Introduction

This compound, with the chemical name 4-methoxy-cyclohexane carboxylic acid [2-(3,5-dimethyl-isoxazole-4-yl) sulfanil-benzothiazole-6-yl]-amide, has been identified as a potent inhibitor of NSCLC cell proliferation.[1][2] Its efficacy extends to sensitizing radioresistant cancer cells to treatment, a significant challenge in oncology.[1][2] The primary mechanism of this compound involves the induction of apoptosis through two interconnected pathways: the ATR-p53-GADD45α signaling cascade and ER stress-mediated cell death.

Core Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells through a multi-pronged approach that culminates in programmed cell death.

Induction of Apoptosis via the ATR-p53-GADD45α Signaling Pathway

This compound treatment leads to the activation of the ATR signaling pathway, a critical regulator of the DNA damage response.[1][2] This activation results in the phosphorylation of p53, a tumor suppressor protein, which in turn upregulates the expression of GADD45α. GADD45α is a key player in DNA damage-induced cell cycle arrest and apoptosis.[1] The activation of this pathway ultimately leads to the cleavage and activation of caspase-9 and caspase-3, the executioner caspases of apoptosis.[1][2]

Endoplasmic Reticulum (ER) Stress-Mediated Cell Death

This compound also induces significant ER stress in NSCLC cells.[1][2] This is characterized by the activation of two key ER stress sensors: PERK and IRE1α. The activation of the PERK branch leads to the phosphorylation of eIF2α and increased expression of ATF4 and CHOP, a key pro-apoptotic transcription factor. The IRE1α branch activation results in the phosphorylation of JNK.[1] The culmination of these ER stress responses contributes to apoptotic cell death, partly through the upregulation of GADD45α, linking this pathway back to the p53-mediated response.[1]

Generation of Reactive Oxygen Species (ROS)

The cytotoxic effects of this compound are also associated with a significant increase in the intracellular levels of reactive oxygen species (ROS).[1] ROS can induce cellular damage, including DNA damage, and contribute to the activation of both the ATR and ER stress pathways, thus amplifying the apoptotic signal.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on NSCLC cell lines A549 and H460.

Table 1: Effect of this compound on Cell Viability (WST-1 Assay)

Cell LineConcentration (nM)Incubation Time (h)Cell Viability (%)
A549024100
5024~85
10024~60
20024~40
1000100
1004~90
1008~75
10016~60
10024~50
H460024100
5024~80
10024~55
20024~35
1000100
1004~85
1008~70
10016~55
10024~45

Data are approximated from graphical representations in the source material.[1]

Table 2: Effect of this compound on Cytotoxicity (LDH Assay)

Cell LineConcentration (nM)Incubation Time (h)LDH Release (% of Control)
A5491000~0
1004~10
1008~20
10016~35
10024~50
H4601000~0
1004~15
1008~25
10016~40
10024~60

Data are approximated from graphical representations in the source material.[1]

Table 3: Effect of this compound on Caspase Activity

Cell LineCaspaseConcentration (nM)Fold Increase in Activity
A549Caspase-301.0
50~1.8
100~2.5
200~3.5
Caspase-901.0
50~1.5
100~2.2
200~3.0
H460Caspase-301.0
50~2.0
100~3.0
200~4.0
Caspase-901.0
50~1.8
100~2.8
200~3.8

Data are approximated from graphical representations in the source material.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular pathways affected by this compound and the workflows of the key experiments used to elucidate its mechanism of action.

PB01_ATR_Signaling_Pathway This compound This compound ROS ROS Generation This compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage ATR ATR DNA_Damage->ATR p_ATR p-ATR ATR->p_ATR p53 p53 p_ATR->p53 p_p53 p-p53 p53->p_p53 GADD45a GADD45α p_p53->GADD45a Caspase9 Caspase-9 GADD45a->Caspase9 Cleaved_Caspase9 Cleaved Caspase-9 Caspase9->Cleaved_Caspase9 Caspase3 Caspase-3 Cleaved_Caspase9->Caspase3 Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis

Caption: this compound-induced ATR-p53 signaling pathway leading to apoptosis.

PB01_ER_Stress_Pathway This compound This compound ER_Stress ER Stress This compound->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a p_PERK p-PERK PERK->p_PERK eIF2a eIF2α p_PERK->eIF2a p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis p_IRE1a p-IRE1α IRE1a->p_IRE1a JNK JNK p_IRE1a->JNK p_JNK p-JNK JNK->p_JNK p_JNK->Apoptosis

Caption: this compound-induced ER stress signaling pathways contributing to apoptosis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Viability Assays cluster_apoptosis Apoptosis Analysis cluster_western Protein Expression Analysis A549_H460 A549 & H460 cells Treatment Treat with this compound (various concentrations and times) A549_H460->Treatment WST1 WST-1 Assay (Cell Viability) Treatment->WST1 LDH LDH Assay (Cytotoxicity) Treatment->LDH FACS FACS Analysis (Cell Cycle, Sub-G1) Treatment->FACS Caspase Caspase-3/9 Glo Assay (Apoptosis Execution) Treatment->Caspase Lysate Cell Lysate Preparation Treatment->Lysate SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probing Antibody Probing (ATR, p53, ER stress markers) Transfer->Probing

Caption: General experimental workflow for investigating the effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture
  • Cell Lines: Human non-small-cell lung cancer cell lines A549 and H460, and normal lung fibroblast cell line MRC5 were used.

  • Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.

WST-1 Cell Viability Assay
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (0, 50, 100, 200 nM) for 24 hours, or with 100 nM this compound for different time points (0, 4, 8, 16, 24 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay
  • Seed cells and treat with this compound as described for the WST-1 assay.

  • Collect the cell culture supernatant.

  • Transfer 50 µL of the supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate LDH release as a percentage of the maximum LDH release control (cells treated with lysis buffer).

Cell Cycle Analysis by Flow Cytometry (FACS)
  • Treat A549 and H460 cells with 100 nM this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The sub-G1 population is indicative of apoptotic cells.

Caspase-3 and -9 Activity Assay
  • Treat A549 and H460 cells with various concentrations of this compound (0, 50, 100, 200 nM) for 24 hours.

  • Lyse the cells according to the manufacturer's protocol for the caspase activity assay kit.

  • Add the caspase-3 or caspase-9 substrate to the cell lysates in a 96-well plate.

  • Incubate at 37°C for 1-2 hours.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Calculate the fold increase in caspase activity relative to the untreated control.

Western Blot Analysis
  • Treat cells with this compound at the indicated concentrations and time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-ATR, ATR, p-p53, p53, GADD45α, cleaved caspase-3, cleaved caspase-9, p-PERK, PERK, p-eIF2α, eIF2α, ATF4, p-IRE1α, IRE1α, p-JNK, JNK, CHOP, and β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising anti-cancer compound that induces apoptosis in non-small-cell lung cancer cells through the dual activation of the ATR-p53-GADD45α DNA damage response pathway and the ER stress pathway. Its ability to generate ROS further contributes to its cytotoxic effects. The detailed mechanisms and experimental data presented in this guide provide a solid foundation for further preclinical and clinical development of this compound as a potential therapeutic agent for NSCLC, particularly in the context of overcoming radioresistance.

References

"PB01" Identifier Lacks Specificity for Chemical Structure Determination

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific and patent databases reveals that "PB01" is not a standardized or unique identifier for a specific chemical compound. This ambiguity precludes the creation of a detailed technical guide on its chemical structure and related experimental data as the identity of the substance remains undetermined.

Initial searches for "this compound" have yielded multiple, unrelated results across different domains. For instance, the designation "this compound" has been associated with a publication number for a patent concerning a "Compound PBX explosive"[1]. In a completely different context, "this compound" has been used as an examination center code[2].

Furthermore, while the letters "Pb" are the chemical symbol for lead, no specific compound with the designation "this compound" is readily identifiable in chemical databases[3][4]. Searches for compounds containing lead, such as "catena–1D-[Pb(O₂CMe)(μ₂-O₂CMe){μ₂-SC(NH₂)₂}]", do not link back to a "this compound" identifier[5]. Similarly, other chemical entities with names or formulas containing "PB" or "01" do not resolve to a singular, recognized compound named "this compound".

Without a more precise and unambiguous identifier, such as a full IUPAC name, CAS Registry Number, or a direct citation to a peer-reviewed scientific publication where "this compound" is explicitly defined, it is not feasible to provide the requested in-depth technical guide. The core requirements of detailing the chemical structure, summarizing quantitative data, outlining experimental protocols, and visualizing signaling pathways are entirely dependent on the clear and accurate identification of the chemical entity of interest.

Therefore, researchers, scientists, and drug development professionals seeking information on a compound referred to as "this compound" are strongly advised to first establish the precise identity of the substance from the original source material. Further investigation and provision of a specific chemical name or identifier are necessary to enable a comprehensive technical analysis.

References

Technical Guide: The Benzothiazole Derivative PB11, a Novel PI3K/Akt Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiazole derivative, N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide, designated as PB11, has emerged as a potent anti-cancer agent with high cytotoxicity against various cancer cell lines.[1][2] This technical document provides a comprehensive overview of the research surrounding PB11, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation. PB11 induces apoptosis in cancer cells by selectively suppressing the PI3K/Akt signaling pathway, a frequently dysregulated cascade in human cancers.[1][3] This guide consolidates the available data, presents detailed methodologies for key experiments, and visualizes the core signaling pathway and experimental workflows to support further research and development.

Core Mechanism of Action: PI3K/Akt Pathway Inhibition

PB11 exerts its cytotoxic effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is critical for regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1]

Key findings indicate that treatment with PB11 leads to:

  • Downregulation of PI3K and Akt: Western blot analyses revealed that PB11 treatment decreases the levels of phosphorylated (active) forms of both PI3K and Akt.[1]

  • Induction of Intrinsic Apoptosis: By suppressing the pro-survival PI3K/Akt pathway, PB11 triggers the intrinsic pathway of apoptosis. This is evidenced by the significant increase in the activity of initiator caspase-9 and executioner caspase-3.[1][2]

  • Upregulation of Apoptotic Proteins: The induction of apoptosis is further confirmed by the increased cellular levels of active caspase-3 and cytochrome c following PB11 treatment.[1][2]

The targeted suppression of this pathway highlights the potential of PB11 as a selective anti-cancer therapeutic.[1]

G cluster_0 cluster_1 PB11 PB11 PI3K PI3K PB11->PI3K Inhibits Akt Akt (p-Akt) PI3K->Akt Inhibition of Phosphorylation Mitochondrion Mitochondrion Akt->Mitochondrion Suppresses Apoptosis Cytochrome_c Cytochrome c (Release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis G cluster_workflow MTT Assay Workflow A 1. Seed U87 or HeLa cells in 96-well plates B 2. Treat cells with varying concentrations of PB11 (0, 10 nM, 100 nM, 1 µM, 10 µM) A->B C 3. Incubate for 48 hours B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 4 hours (allows formazan formation) D->E F 6. Add solubilization solution to dissolve formazan crystals E->F G 7. Read absorbance at 570 nm using a microplate reader F->G G cluster_workflow Caspase Activity Assay Workflow A 1. Treat U87/HeLa cells with 40 nM PB11 for 0, 24, or 48 hours B 2. Lyse cells with 50 µL of cell-lysis buffer A->B C 3. Incubate on ice for 10 min B->C D 4. Centrifuge at 10,000 x g for 1 min C->D E 5. Quantify protein concentration of supernatant (Bradford assay) D->E F 6. Mix 20 µg protein with reaction buffer and caspase substrate (DEVD-pNA or LEHD-pNA) E->F G 7. Incubate at 37°C for 1 hour F->G H 8. Measure absorbance at 405 nm G->H

References

The Benzothiazole Derivative PB01: A Technical Guide on its Anti-Tumor Effects in Non-Small Cell Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-tumor effects of PB01, a novel benzothiazole derivative, on non-small cell lung cancer (NSCLC) cells. The information presented is collated from preclinical research, with a focus on the compound's mechanism of action, effects on cell signaling pathways, and its potential as a radiosensitizer.

Core Findings: this compound's Impact on NSCLC Cells

This compound has been shown to be a potent agent against NSCLC cells, demonstrating cytotoxic effects and the ability to overcome radioresistance. Its mechanism of action is multifaceted, primarily revolving around the induction of cellular stress and apoptosis.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the effects of this compound on the A549 and H460 human NSCLC cell lines.

Table 1: Cell Viability and Cytotoxicity of this compound

Cell LineAssayConcentration (nM)Time (h)Result
A549WST-10, 50, 100, 20024Dose-dependent decrease in cell viability[1]
H460WST-10, 50, 100, 20024Dose-dependent decrease in cell viability[1]
A549WST-11000, 4, 8, 16, 24Time-dependent decrease in cell viability[1]
H460WST-11000, 4, 8, 16, 24Time-dependent decrease in cell viability[1]
A549LDH100Not SpecifiedTime-dependent increase in cytotoxicity[1]
H460LDH100Not SpecifiedTime-dependent increase in cytotoxicity[1]

Table 2: Effect of this compound on Cell Cycle and Apoptosis

Cell LineAssayConcentration (nM)Time (h)Result
A549Cell Cycle (FACS)10024Significant increase in the sub-G1 population[1]
H460Cell Cycle (FACS)10024Significant increase in the sub-G1 population[1]
A549Caspase-3 Activity0, 50, 100, 20024Dose-dependent increase in activity[1]
H460Caspase-3 Activity0, 50, 100, 20024Dose-dependent increase in activity[1]
A549Caspase-9 Activity0, 50, 100, 20024Dose-dependent increase in activity[1]
H460Caspase-9 Activity0, 50, 100, 20024Dose-dependent increase in activity[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-tumor effects through the modulation of key signaling pathways that regulate cell survival, apoptosis, and response to DNA damage.

The ATR-p53-GADD45α Signaling Axis

A primary mechanism of this compound is the activation of the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway. This leads to the phosphorylation of p53, a critical tumor suppressor protein. Activated p53, in turn, induces the expression of GADD45α (Growth Arrest and DNA Damage-inducible alpha), a protein involved in cell cycle arrest and DNA repair. This cascade ultimately contributes to apoptotic cell death.[2]

PB01_ATR_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS ER_Stress ER Stress This compound->ER_Stress ATR ATR ROS->ATR ER_Stress->ATR p53 p53 ATR->p53 phosphorylates GADD45a GADD45α p53->GADD45a induces Apoptosis Apoptosis GADD45a->Apoptosis

This compound activates the ATR-p53-GADD45α pathway.
Induction of Apoptosis

This compound is a potent inducer of apoptosis in NSCLC cells. This is evidenced by a significant increase in the sub-G1 cell population, which is indicative of apoptotic cells.[1] Furthermore, this compound treatment leads to a dose-dependent increase in the activity of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively.[1] The cleavage of these caspases is also confirmed by Western blot analysis. The induction of apoptosis is also linked to the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c.[2]

PB01_Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax induces Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 cleaves and activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound induces apoptosis via the mitochondrial pathway.
Overcoming Radioresistance and Inhibiting EMT

This compound has demonstrated significant potential in overcoming radioresistance in NSCLC cells.[2] Radioresistant NSCLC cell lines (A549R and H460R) show enhanced epithelial-to-mesenchymal transition (EMT), a process associated with increased motility and resistance to therapy. This compound treatment inhibits EMT in these radioresistant cells, as evidenced by changes in EMT markers.[2] This effect, combined with the induction of ER stress and activation of the ATR axis, contributes to cell death in radioresistant cells exposed to radiation.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Viability Assay (WST-1)
  • Cell Seeding: Seed NSCLC cells (A549, H460) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for the desired time (e.g., 24 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow the same procedure as the WST-1 assay.

  • Supernatant Collection: After treatment, centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm. Increased absorbance indicates higher LDH release and therefore greater cytotoxicity.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Culture and Treatment: Culture A549 and H460 cells and treat with this compound (e.g., 100 nM for 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence, allowing for the quantification of cells in different phases of the cell cycle (Sub-G1, G0/G1, S, G2/M).

Caspase Activity Assay
  • Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release cellular contents.

  • Substrate Addition: Add a caspase-3 or caspase-9 specific substrate conjugated to a colorimetric or fluorometric reporter molecule to the cell lysate.

  • Incubation: Incubate the reaction at 37°C.

  • Detection: Measure the absorbance or fluorescence of the cleaved reporter molecule. The signal intensity is proportional to the caspase activity.

Western Blotting
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved caspase-9, ATR, p-p53, GADD45α, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Colony Formation Assay
  • Cell Seeding: Seed a low number of single cells into a 6-well plate.

  • Treatment: Treat the cells with this compound and/or radiation.

  • Incubation: Allow the cells to grow for 1-2 weeks until visible colonies form.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

Immunofluorescence
  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or radiation.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Blocking and Antibody Incubation: Block with BSA and incubate with primary antibodies against E-cadherin and N-cadherin, followed by incubation with fluorescently labeled secondary antibodies.

  • Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear staining and visualize using a fluorescence or confocal microscope.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Cellular Assays cluster_molecular Molecular Analysis cluster_functional Functional Assays NSCLC_Cells NSCLC Cell Lines (A549, H460) PB01_Treatment This compound Treatment (Dose and Time Dependent) NSCLC_Cells->PB01_Treatment Viability Cell Viability (WST-1) PB01_Treatment->Viability Cytotoxicity Cytotoxicity (LDH) PB01_Treatment->Cytotoxicity Cell_Cycle Cell Cycle Analysis (FACS) PB01_Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assays (Caspase Activity) PB01_Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) PB01_Treatment->Western_Blot Immunofluorescence Immunofluorescence (EMT Markers) PB01_Treatment->Immunofluorescence Colony_Formation Colony Formation (Radiosensitization) PB01_Treatment->Colony_Formation

General experimental workflow for studying this compound's effects.

Conclusion

The benzothiazole derivative this compound demonstrates significant anti-tumor activity against non-small cell lung cancer cells. Its ability to induce apoptosis through the ATR-p53-GADD45α signaling pathway and to overcome radioresistance by inhibiting EMT highlights its potential as a therapeutic candidate. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for the treatment of NSCLC.

References

Methodological & Application

Application Notes and Protocols for PB01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive application notes and protocols related to the novel benzothiazole derivative PB01 (4-methoxy-cyclohexane carboxylic acid [2-(3,5-dimethyl-isoxazole-4-yl) sulpanil-benzothiazole-6-yl]-amide). This compound has demonstrated significant anti-tumor effects in non-small-cell lung cancer (NSCLC) cells by inducing apoptosis and suppressing radio-resistance. The protocols detailed herein cover the in vitro evaluation of this compound's biological activity, including its effects on cell viability, apoptosis, and key signaling pathways. While the specific synthesis protocol for this compound is not publicly available, a generalized, hypothetical synthetic route is presented based on established chemical principles for the synthesis of its constituent moieties.

Chemical Structure of this compound

Chemical Name: 4-methoxy-cyclohexane carboxylic acid [2-(3,5-dimethyl-isoxazole-4-yl) sulpanil-benzothiazole-6-yl]-amide.[1]

(Note: The synthesis of this compound was conducted at the Department of Chemistry, College of National Science, Kongju National University, Korea; however, the detailed protocol has not been published in the available literature.)[1]

Hypothetical Synthesis Protocol for this compound

The following is a generalized, hypothetical multi-step synthesis protocol for this compound, based on standard organic chemistry methodologies for the formation of its benzothiazole, isoxazole, and amide components. This protocol is for informational purposes only and would require substantial optimization and characterization at each step.

2.1. Synthesis of the Benzothiazole Core (Intermediate 1)

A common method for benzothiazole synthesis involves the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative. For the this compound backbone, a plausible route would start with a substituted 2-aminothiophenol.

  • Step 1: Synthesis of 2-amino-6-nitrobenzothiazole.

    • Dissolve 4-nitroaniline in a suitable solvent like acetonitrile.

    • Add a solution of potassium thiocyanate in the same solvent.

    • This reaction typically proceeds to form the desired 2-amino-6-nitrobenzothiazole.

  • Step 2: Reduction of the nitro group.

    • The nitro group of 2-amino-6-nitrobenzothiazole can be reduced to an amine using standard reducing agents like tin(II) chloride (SnCl2) in an acidic medium or catalytic hydrogenation. This would yield 2,6-diaminobenzothiazole.

2.2. Synthesis of the Isoxazole Sulfonyl Chloride (Intermediate 2)

  • Step 1: Sulfochlorination of 3,5-dimethylisoxazole.

    • React 3,5-dimethylisoxazole with chlorosulfonic acid.[2]

    • The reaction mixture is typically heated to drive the reaction to completion.[2]

    • The resulting product, 3,5-dimethylisoxazole-4-sulfonyl chloride, can be isolated by pouring the reaction mixture onto ice, followed by filtration and drying.[2]

2.3. Synthesis of the Substituted Benzothiazole (Intermediate 3)

  • Step 1: Sulfonamide formation.

    • React the 2,6-diaminobenzothiazole from step 2.1 with 3,5-dimethylisoxazole-4-sulfonyl chloride (Intermediate 2) in the presence of a base like pyridine. This would selectively form a sulfonamide at the 6-amino position, yielding 2-amino-6-((3,5-dimethylisoxazol-4-yl)sulfonamido)benzothiazole.

2.4. Final Amide Coupling

  • Step 1: Activation of 4-methoxy-cyclohexane carboxylic acid.

    • The carboxylic acid can be activated using a variety of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).[3][4][5]

  • Step 2: Amide bond formation.

    • The activated carboxylic acid is then reacted with the amino group of Intermediate 3 (2-amino-6-((3,5-dimethylisoxazol-4-yl)sulfonamido)benzothiazole) to form the final product, this compound.

    • The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product would require purification, likely via column chromatography.

Biological Activity and Mechanism of Action

This compound has been shown to inhibit the proliferation of human non-small-cell lung cancer (NSCLC) cells, A549 and H460, in a concentration and time-dependent manner.[1] It induces apoptotic cell death through the activation of the ATR-p53-GADD45ɑ signaling pathway and also triggers ER stress-mediated cell death.[1]

Signaling Pathway of this compound-Induced Apoptosis

PB01_Signaling This compound This compound DNA_Damage_ROS DNA Damage / ROS This compound->DNA_Damage_ROS ER_Stress ER Stress This compound->ER_Stress ATR ATR DNA_Damage_ROS->ATR activates p53 p53 ATR->p53 phosphorylates GADD45a GADD45α p53->GADD45a activates Caspase9 Caspase-9 p53->Caspase9 activates Cell_Cycle_Arrest Cell Cycle Arrest (Sub G1) GADD45a->Cell_Cycle_Arrest Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis PERK_IRE1a p-PERK / p-IRE1α ER_Stress->PERK_IRE1a CHOP CHOP PERK_IRE1a->CHOP CHOP->Apoptosis

Caption: this compound induces apoptosis via ATR-p53 and ER stress pathways.

Experimental Protocols

The following protocols are based on the methodologies described for the in vitro evaluation of this compound.[1]

Cell Culture
  • Human non-small-cell lung cancer cell lines (A549, H460) and a normal lung cell line (MRC5) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (WST-1 Assay)
  • Objective: To determine the cytotoxic effects of this compound on NSCLC cells.

  • Procedure:

    • Seed cells (e.g., A549, H460, MRC5) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 24 hours.

    • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay
  • Objective: To quantify plasma membrane damage by measuring lactate dehydrogenase (LDH) release.

  • Procedure:

    • Seed cells in a 96-well plate as described for the WST-1 assay.

    • Treat cells with this compound (e.g., 100 nM) for different time points (e.g., 0, 4, 8, 16, 24 hours).

    • Collect the cell culture supernatant.

    • Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

Cell Cycle Analysis
  • Objective: To analyze the effect of this compound on cell cycle distribution.

  • Procedure:

    • Treat A549 and H460 cells with this compound (e.g., 100 nM) for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry. The percentage of cells in the sub-G1 phase is indicative of apoptosis.

Caspase Activity Assay
  • Objective: To measure the activity of key apoptotic enzymes, caspase-3 and caspase-9.

  • Procedure:

    • Treat cells with this compound as required.

    • Lyse the cells and collect the protein lysate.

    • Determine protein concentration using a BCA assay.

    • Use a colorimetric assay kit to measure the activity of caspase-3 and caspase-9 according to the manufacturer's protocol. This typically involves incubating the lysate with a specific colorimetric substrate (e.g., DEVD-pNA for caspase-3) and measuring the absorbance of the cleaved product.

Western Blot Analysis
  • Objective: To detect the expression levels of proteins involved in apoptosis and ER stress signaling pathways.

  • Procedure:

    • Treat cells with this compound for the desired time and concentration.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-ATR, ATR, p-p53, p53, GADD45ɑ, cleaved caspase-3, p-PERK, CHOP, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Staining
  • Objective: To visualize the localization and expression of specific proteins within the cells.

  • Procedure:

    • Grow cells on glass coverslips in a 6-well plate.

    • Treat the cells with this compound.

    • Fix the cells with 4% formaldehyde.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS.

    • Block with a suitable blocking solution (e.g., containing BSA).

    • Incubate with primary antibodies (e.g., against γH2AX, E-cadherin, N-cadherin) overnight at 4°C.

    • Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Experimental Workflow for In Vitro Evaluation of this compound

experimental_workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_data Data Analysis Cell_Culture Cell Culture (A549, H460, MRC5) PB01_Treatment This compound Treatment (Dose & Time Course) Cell_Culture->PB01_Treatment Viability Cell Viability (WST-1, LDH) PB01_Treatment->Viability Apoptosis Apoptosis Analysis (Cell Cycle, Caspase Assay) PB01_Treatment->Apoptosis Mechanism Mechanism of Action (Western Blot, Immunofluorescence) PB01_Treatment->Mechanism Data_Quant Data Quantification & Statistical Analysis Viability->Data_Quant Apoptosis->Data_Quant Mechanism->Data_Quant

Caption: Workflow for assessing this compound's in vitro anti-cancer effects.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on NSCLC cell lines.

Table 1: Effect of this compound on Cell Viability of NSCLC Cells

Cell Line This compound Concentration (nM) Cell Viability (%)[1]
A549 50 ~80%
100 ~60%
200 ~40%
H460 50 ~75%
100 ~55%
200 ~35%
MRC5 50 ~95%
100 ~90%

| | 200 | ~85% |

Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cells (at 100 nM for 24h)

Cell Line Sub-G1 Population (%)[1]
A549 (Control) ~2%
A549 + this compound ~25%
H460 (Control) ~3%

| H460 + this compound | ~30% |

Table 3: Effect of this compound in Combination with Radiation on Colony Formation

Cell Line Treatment Survival Rate[1]
A549 Radiation (2, 4, 6 Gy) Dose-dependent decrease
This compound + Radiation Significant further decrease
A549R (Radio-resistant) Radiation (2, 4, 6 Gy) Higher survival than A549

| | this compound + Radiation | Significant decrease in survival |

Conclusion

This compound is a promising anti-cancer agent for non-small-cell lung cancer, with a mechanism of action involving the induction of apoptosis via the ATR-p53 and ER stress pathways. The protocols provided herein offer a framework for researchers to further investigate the biological effects of this compound and similar compounds. While a specific synthesis protocol for this compound is not available, the outlined hypothetical route provides a basis for its chemical synthesis.

References

Application Notes and Protocols: PB01 Treatment in A549R Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the effects of PB01, a novel benzothiazole derivative, on radio-resistant human non-small-cell lung cancer (NSCLC) cells, specifically the A549R cell line. The protocols outlined below are based on established research and are intended for researchers, scientists, and professionals in drug development.

Introduction

Radiotherapy is a cornerstone in the treatment of non-small-cell lung cancer (NSCLC). However, the development of radio-resistance is a significant clinical challenge. A549R cells are a radio-resistant subclone derived from the A549 human lung adenocarcinoma cell line. The compound this compound (4-methoxy-cyclohexane carboxylic acid [2-(3,5-dimethyl-isoxazole-4-yl) sulpanil-benzothiazole-6-yl]-amide) has been identified as a promising agent that can overcome this resistance. This compound has been shown to be cytotoxic by inducing reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and apoptosis.[1][2] It also inhibits the epithelial-to-mesenchymal transition (EMT), a process associated with increased radio-resistance.[1][2]

Mechanism of Action

This compound exerts its anti-cancer effects in A549R cells through a multi-faceted approach. In combination with radiation, it enhances cell death by inducing ER stress and modulating the ATR signaling pathway.[1][2] Key molecular events include the phosphorylation of PERK and eIF2α, and the activation of CHOP, which are markers of the unfolded protein response (UPR) triggered by ER stress.[1] Furthermore, this compound treatment leads to the activation of the ATR-p53-GADD45ɑ axis, promoting apoptosis.[1][2] This is evidenced by the cleavage of caspase-9 and caspase-3, and the release of cytochrome c from the mitochondria.[1][2]

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on A549 and A549R cells.

Table 1: Cell Viability of A549 and A549R Cells Treated with this compound

Cell LineThis compound Concentration (nM)Cell Viability (%)*
A5490100
10~90
50~75
100~60
A549R0100
10~95
50~85
100~70

*Values are approximate based on graphical data from the source and represent cell viability after 24 hours of treatment.[1]

Table 2: Effect of this compound and Radiation on Cell Survival (Clonogenic Assay)

Cell LineTreatmentSurvival Fraction*
A5492 Gy Radiation~0.6
2 Gy Radiation + 100 nM this compound~0.3
4 Gy Radiation~0.3
4 Gy Radiation + 100 nM this compound~0.1
6 Gy Radiation~0.1
6 Gy Radiation + 100 nM this compound<0.1
A549R2 Gy Radiation~0.8
2 Gy Radiation + 100 nM this compound~0.5
4 Gy Radiation~0.5
4 Gy Radiation + 100 nM this compound~0.2
6 Gy Radiation~0.2
6 Gy Radiation + 100 nM this compound~0.1

*Values are approximate based on graphical data from the source.[1]

Table 3: Caspase-3 and -9 Activity in A549 Cells Treated with this compound

This compound Concentration (nM)Caspase-3 Activity (Fold Change)Caspase-9 Activity (Fold Change)
011
50~2.5~2.0
100~4.0~3.0
200~5.5~4.5

*Values are approximate based on graphical data from the source and represent activity after 24 hours of treatment in parental A549 cells.[1]

Experimental Protocols

Below are detailed protocols for key experiments to assess the effects of this compound on A549R cells.

1. Cell Culture and Development of Radio-resistant A549R Cells

  • Cell Culture: A549 human non-small-cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[3]

  • Development of A549R Cells: Radio-resistant A549R cells are established by exposing parental A549 cells to fractionated doses of ionizing radiation.[1]

2. Cell Viability Assay (WST-1 Assay)

  • Seed A549 and A549R cells in 96-well plates.

  • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 24 hours.[1]

  • Add WST-1 reagent to each well and incubate for a specified time according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[1]

3. Clonogenic Survival Assay

  • Seed a low density of A549 and A549R cells in 6-well plates.

  • Pre-treat the cells with this compound (e.g., 100 nM) for 2 hours.[1]

  • Expose the cells to various doses of ionizing radiation (e.g., 2, 4, 6 Gy).[1]

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Fix and stain the colonies with crystal violet.

  • Count the number of colonies (containing at least 50 cells) and calculate the survival fraction.[1]

4. Western Blot Analysis

  • Treat A549 and A549R cells with this compound at various concentrations or for different time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-PERK, p-eIF2α, ATF4, CHOP, cleaved caspase-3, cleaved caspase-9, β-actin).[1]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.[1]

5. Wound Healing (Scratch) Assay

  • Grow A549 and A549R cells to a confluent monolayer in 6-well plates.

  • Create a "scratch" in the monolayer using a sterile pipette tip.[1]

  • Wash with PBS to remove detached cells.

  • Add fresh medium with or without this compound.

  • Capture images of the scratch at 0 and 24 hours to assess cell migration and wound closure.[1]

6. Invasion Assay (Transwell Assay)

  • Coat the upper chamber of a Transwell insert with Matrigel.

  • Seed serum-starved A549 and A549R cells in the upper chamber in serum-free medium containing this compound.[1]

  • Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the top of the insert.

  • Fix and stain the invaded cells on the bottom of the membrane with crystal violet.[1]

  • Count the number of invaded cells under a microscope.[1]

7. Immunofluorescence Staining

  • Grow A549 and A549R cells on coverslips.

  • Treat the cells with this compound and/or radiation.[1]

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with a suitable blocking buffer.

  • Incubate with primary antibodies against target proteins (e.g., E-cadherin, N-cadherin).[1]

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Counterstain the nuclei with DAPI.[1]

  • Mount the coverslips and visualize using a fluorescence microscope.

Visualizations

PB01_Signaling_Pathway cluster_this compound This compound Treatment cluster_Cellular_Response Cellular Response in A549R This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ER_Stress ↑ ER Stress This compound->ER_Stress ATR ATR Activation This compound->ATR EMT ↓ EMT This compound->EMT Mitochondria Mitochondrial Dysfunction ER_Stress->Mitochondria p53 p53 Activation ATR->p53 GADD45a ↑ GADD45α p53->GADD45a Apoptosis Apoptosis GADD45a->Apoptosis Cytochrome_c ↑ Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 ↑ Cleaved Caspase-9 Cytochrome_c->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis Radio_sens ↑ Radiosensitivity Apoptosis->Radio_sens EMT->Radio_sens Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Culture Culture A549 & A549R Cells Treatment Treat with this compound +/- Radiation Culture->Treatment Viability Cell Viability (WST-1) Treatment->Viability Clonogenic Clonogenic Survival Treatment->Clonogenic Western Western Blot Treatment->Western Migration Migration/Invasion Treatment->Migration IF Immunofluorescence Treatment->IF Quantify Quantify Results Viability->Quantify Clonogenic->Quantify Western->Quantify Migration->Quantify IF->Quantify Interpret Interpret Data Quantify->Interpret

References

Application Notes and Protocols for PB01 In Vitro Experimental Dosage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB01, a novel benzothiazole derivative identified as 4-methoxy-cyclohexane carboxylic acid [2-(3,5-dimethyl-isoxazole-4-yl) sulpanil-benzothiazole-6-yl]-amide, has demonstrated significant anti-tumor effects in in-vitro studies, particularly in non-small-cell lung cancer (NSCLC) cells. These application notes provide a comprehensive overview of the experimental dosages of this compound and detailed protocols for key in-vitro assays to evaluate its efficacy and mechanism of action. The information presented is based on published research and is intended to guide researchers in designing and executing their own studies with this compound.

Data Presentation

The following tables summarize the quantitative data from in-vitro studies on this compound, focusing on its effects on cell viability, apoptosis, and in combination with radiation in NSCLC cell lines.

Table 1: Effect of this compound on Cell Viability in NSCLC Cell Lines

Cell LineTreatmentConcentration (nM)Incubation Time (h)Cell Viability (% of Control)Assay
A549This compound5024Significantly reducedWST-1
A549This compound10024Significantly reducedWST-1
A549This compound20024Significantly reducedWST-1
H460This compound5024Significantly reducedWST-1
H460This compound10024Significantly reducedWST-1
H460This compound20024Significantly reducedWST-1
A549This compound1004Not specifiedWST-1
A549This compound1008Not specifiedWST-1
A549This compound10016Not specifiedWST-1
A549This compound10024Significantly reducedWST-1
H460This compound1004Not specifiedWST-1
H460This compound1008Not specifiedWST-1
H460This compound10016Not specifiedWST-1
H460This compound10024Significantly reducedWST-1
A549RThis compound10, 50, 10024Dose-dependent reductionWST-1
H460RThis compound10, 50, 10024Dose-dependent reductionWST-1

Table 2: Induction of Apoptosis by this compound in NSCLC Cell Lines

Cell LineTreatmentConcentration (nM)Incubation Time (h)Parameter MeasuredResult
A549This compound10024Sub-G1 PhaseSignificant increase
H460This compound10024Sub-G1 PhaseSignificant increase
A549This compound50, 100, 200Not SpecifiedCaspase-3 ActivityDose-dependent increase
H460This compound50, 100, 200Not SpecifiedCaspase-3 ActivityDose-dependent increase
A549This compound50, 100, 200Not SpecifiedCaspase-9 ActivityDose-dependent increase
H460This compound50, 100, 200Not SpecifiedCaspase-9 ActivityDose-dependent increase

Table 3: Synergistic Effect of this compound with Radiation in NSCLC Cell Lines

Cell LineThis compound Concentration (nM)Radiation Dose (Gy)OutcomeAssay
A549, A549R, H460, H460RNot specifiedNot specifiedSynergistic actionCombination Index (CI)
A549R, H460R1002, 4, 6Reduced survival fractionColony Formation Assay

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in-vitro evaluation.

PB01_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress ATR ATR This compound->ATR Mitochondria Mitochondria ROS->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis p53 p53 ATR->p53 GADD45a GADD45ɑ p53->GADD45a GADD45a->Apoptosis Bax ↑ Bax Mitochondria->Bax Cytochrome_c ↑ Cytochrome c release Bax->Cytochrome_c Caspase9 Caspase-9 cleavage Cytochrome_c->Caspase9 Caspase3 Caspase-3 cleavage Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In-Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, H460) PB01_Treatment 2. This compound Treatment (Varying concentrations and time) Cell_Culture->PB01_Treatment Viability_Assay 3a. Cell Viability Assay (e.g., WST-1) PB01_Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (e.g., Caspase Activity) PB01_Treatment->Apoptosis_Assay Western_Blot 3c. Western Blot (ATR, p53, ER stress markers) PB01_Treatment->Western_Blot Clonogenic_Assay 3d. Clonogenic Assay (with/without Radiation) PB01_Treatment->Clonogenic_Assay Data_Quantification 4. Data Quantification and Statistical Analysis Viability_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification Western_Blot->Data_Quantification Clonogenic_Assay->Data_Quantification Conclusion 5. Conclusion on this compound Efficacy and Mechanism Data_Quantification->Conclusion

Dissolving PB01 for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB01 is a compound of interest in various research fields, including oncology, due to its potential therapeutic effects. Proper dissolution and preparation of this compound are critical for accurate and reproducible experimental results in cell culture applications. These application notes provide a detailed protocol for dissolving this compound and preparing stock and working solutions for use in cell-based assays.

Data Presentation

ParameterValueSource
Recommended Solvent Distilled Water (DW)[1]
Stock Solution Concentration 1 mM[1]
Working Concentration Example 100 nM (in non-small-cell lung cancer cells)[1]

Experimental Protocols

Materials
  • This compound powder

  • Sterile distilled water (DW) or cell culture grade water

  • Sterile microcentrifuge tubes or vials

  • Sterile serological pipettes and pipette tips

  • Vortex mixer (optional)

  • 0.22 µm sterile syringe filter (optional, for ensuring sterility)

  • Laminar flow hood or sterile workspace

Protocol for Preparing a 1 mM this compound Stock Solution

This protocol is based on the methodology described in a study on human non-small-cell lung cancer cells[1].

  • Aseptic Technique: Perform all steps in a laminar flow hood or a designated sterile workspace to prevent contamination of the cell culture reagents.

  • Weighing this compound: Accurately weigh the required amount of this compound powder to prepare the desired volume of a 1 mM stock solution.

    • Calculation Example: To prepare 1 mL of a 1 mM stock solution, you will need to know the molecular weight (MW) of this compound. The amount to weigh (in mg) = 1 mM * (MW in g/mol ) * 1 mL / 1000.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of sterile distilled water (DW) to the tube.

    • Gently vortex or pipette up and down to fully dissolve the powder. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional but Recommended): For long-term storage and to ensure the sterility of the stock solution, it is advisable to filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Aliquot the 1 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name (this compound), concentration (1 mM), and the date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparing a Working Solution
  • Thawing the Stock Solution: Thaw a single aliquot of the 1 mM this compound stock solution at room temperature or on ice.

  • Dilution: Dilute the 1 mM stock solution in your complete cell culture medium to the desired final working concentration.

    • Calculation Example: To prepare 1 mL of a 100 nM working solution from a 1 mM stock solution, you would perform a 1:10,000 dilution. This can be achieved through serial dilutions. For instance, first, prepare a 1:100 dilution by adding 1 µL of the 1 mM stock to 99 µL of media (resulting in a 10 µM intermediate solution). Then, add 10 µL of the 10 µM intermediate solution to 990 µL of media to achieve the final 100 nM concentration.

  • Application to Cells: Immediately add the freshly prepared working solution to your cell cultures.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation (1 mM) cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Sterile Distilled Water weigh->dissolve Add DW filter Sterile Filter (0.22 µm) dissolve->filter Ensure sterility aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw one aliquot of 1 mM stock store->thaw dilute Dilute in complete cell culture medium to final concentration thaw->dilute e.g., to 100 nM treat Treat cells dilute->treat signaling_pathway This compound This compound ATR_axis ATR Axis This compound->ATR_axis Modulates ER_Stress ER Stress This compound->ER_Stress Induces DNA_Damage DNA Damage Pathways This compound->DNA_Damage Modulates Apoptosis Apoptotic Cell Death ATR_axis->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest ATR_axis->Cell_Cycle_Arrest ER_Stress->Apoptosis DNA_Damage->Apoptosis

References

Troubleshooting & Optimization

PB01 Cytotoxicity Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the PB01 compound in cytotoxicity assays.

This compound Cytotoxicity Assay Troubleshooting Guide

This guide addresses common issues encountered during this compound cytotoxicity experiments in a question-and-answer format.

Issue 1: High Background Signal or Low Signal-to-Noise Ratio

Question: My negative control wells (cells treated with vehicle only) show a high signal, or the difference between my negative and positive controls is very small. What could be the cause?

Answer: High background can obscure the true cytotoxic effect of this compound. Several factors can contribute to this issue:

  • Contaminated Reagents or Media: Culture medium components, especially serum, can sometimes cause high background absorbance or fluorescence.[1] Microbial contamination in your reagents or cell cultures can also interfere with assay readings.

  • Reagent Concentration: The concentration of the detection reagent may be too high, leading to non-specific signal.[2]

  • Assay Plate Selection: For fluorescence or luminescence-based assays, using the wrong type of plate (e.g., clear plates instead of white or black opaque plates) can cause signal bleed-through and high background.[3]

  • Incubation Time: Over-incubation with the detection reagent can lead to increased background signal. It's important to optimize the incubation time for your specific cell type and density.[4]

  • This compound Interaction with Assay Reagents: The this compound compound itself might directly react with the assay substrate (e.g., MTT, resazurin). It is crucial to run a control well with this compound in cell-free media to test for any direct chemical interference.

Troubleshooting Steps:

  • Test for Media Interference: Run a control well with only culture medium and the assay reagent to check for background signal.[5]

  • Prepare Fresh Reagents: Use freshly prepared, sterile-filtered reagents and media.

  • Optimize Reagent Concentration: Perform a titration of your detection reagent to find a concentration that provides a robust signal for the positive control without elevating the background.

  • Use Appropriate Plates: For fluorescent assays, use black opaque plates to minimize background. For luminescent assays, use white opaque plates to maximize signal.[6]

  • Run a Compound Interference Control: Incubate this compound in cell-free media with the assay reagent to ensure it doesn't generate a false positive signal.

Issue 2: High Variability Between Replicate Wells

Question: I am observing significant variation in the results between my technical replicates for the same treatment condition. What can I do to improve precision?

  • Inconsistent Cell Number: An uneven distribution of cells across the wells of the plate is a major cause of variability.[7] Cells should be thoroughly resuspended to create a single-cell suspension before plating.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents will lead to variable results.[7] Using calibrated pipettes and proper technique is critical.

  • Edge Effects: Cells in the outer wells of a 96-well plate can evaporate more quickly, leading to changes in media concentration and affecting cell growth. This "edge effect" can introduce bias.

  • Cell Health: Using cells that are unhealthy or have been passaged too many times can lead to inconsistent responses to treatment.[7]

Troubleshooting Steps:

  • Ensure Uniform Cell Seeding: After trypsinizing, ensure you have a single-cell suspension. Gently and thoroughly mix the cell suspension before and during plating to prevent settling.

  • Calibrate Pipettes: Regularly check the calibration of your single and multichannel pipettes.[7]

  • Minimize Edge Effects: To avoid edge effects, do not use the outermost wells of the assay plate for experimental samples. Instead, fill these wells with sterile PBS or media to maintain humidity.[4]

  • Use Healthy Cells: Use cells at a low passage number and ensure they are in the logarithmic growth phase and have high viability before seeding.[7]

Issue 3: Unexpected or Inconsistent Cytotoxicity Results

Question: The cytotoxic effect of this compound is not dose-dependent, or I am seeing cytotoxicity in my vehicle control wells. Why is this happening?

Answer: Unexpected results can arise from the properties of the compound, the vehicle used, or the assay conditions.

  • Vehicle Cytotoxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[5]

  • Compound Instability or Precipitation: this compound may be unstable or precipitate out of solution at high concentrations in the culture medium, leading to inconsistent results.

  • Incorrect Incubation Time: The chosen incubation time may be too short to observe a cytotoxic effect or so long that it causes non-specific cell death. The cytotoxic effect of this compound has been shown to be time-dependent.[9]

  • False Positives/Negatives: Some compounds can interfere with the assay chemistry, leading to false positives or negatives that do not reflect true cytotoxicity.[10]

Troubleshooting Steps:

  • Run a Vehicle Control Curve: Test multiple concentrations of the vehicle (e.g., DMSO) alone to determine the maximum concentration that is non-toxic to your cells. Ensure the final vehicle concentration is consistent across all wells.

  • Check Compound Solubility: Visually inspect the wells under a microscope after adding this compound to check for any signs of precipitation.

  • Perform a Time-Course Experiment: Evaluate this compound cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

  • Use an Orthogonal Assay: Confirm your results using a second, different type of cytotoxicity assay that measures a different cellular endpoint (e.g., confirm a metabolic assay like WST-1 with a membrane integrity assay like LDH release).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a novel benzothiazole derivative.[9] It has been shown to be cytotoxic to non-small-cell lung cancer (NSCLC) cells by inducing reactive oxygen species (ROS) and ER stress. This leads to the activation of the ATR-p53-GADD45ɑ signaling axis, cleavage of caspases-3 and -9, and ultimately, apoptotic cell death.[9]

Q2: What is a recommended starting concentration range for a this compound cytotoxicity assay? A2: Based on published data, this compound has shown cytotoxic effects on NSCLC cell lines in a concentration-dependent manner between 50 nM and 200 nM.[9] For initial experiments, it is advisable to use a broad logarithmic dose range (e.g., 10 nM to 10 µM) to determine the IC50 value for your specific cell line.

Q3: What types of positive and negative controls should be included? A3: Proper controls are essential for data interpretation.

  • Negative Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This establishes the baseline viability.

  • Positive Control (Maximum Cytotoxicity): Cells treated with a known cytotoxic agent or lysed completely with a detergent (e.g., Triton™ X-100) to determine the value for 100% cell death.[11]

  • Background Control (Media Only): Wells containing only cell culture medium without cells to measure the background signal from the medium and assay reagents.[11][12]

Q4: Which cytotoxicity assays are suitable for use with this compound? A4: Several assays can be used. Published studies on this compound have successfully used WST-1 (a metabolic assay) and LDH release (a membrane integrity assay).[9]

  • Metabolic Assays (e.g., WST-1, MTT, MTS): Measure the metabolic activity of viable cells.

  • Membrane Integrity Assays (e.g., LDH Release, Propidium Iodide): Measure the leakage of cellular components from dead cells with compromised membranes.[1]

  • Apoptosis Assays (e.g., Caspase-Glo): Measure the activity of caspases, which are key enzymes in the apoptotic pathway activated by this compound.

Quantitative Assay Parameters

The following table provides recommended starting parameters for a this compound cytotoxicity assay. These should be optimized for your specific cell line and experimental conditions.

ParameterRecommendationNotes
Cell Line A549, H460 (NSCLC) or other relevant linesEnsure the cell line is appropriate for the research question.[9]
This compound Concentration 10 nM - 10 µM (for initial screen)This compound has shown efficacy in the 50-200 nM range.[9]
Incubation Time 24 - 72 hoursThe cytotoxic effect is time-dependent.[9] A time-course study is recommended.
Cell Seeding Density 5,000 - 10,000 cells/well (96-well plate)Optimize to ensure cells are in a logarithmic growth phase and not over-confluent at the end of the assay.[13][14]
Vehicle Control DMSOFinal concentration should typically be ≤ 0.5% and be non-toxic to the cells.
Positive Control Staurosporine (1 µM) or Triton X-100 (0.1-1%)Choose a control appropriate for the assay type.

Experimental Protocol: this compound Cytotoxicity Assay (WST-1 Method)

This protocol provides a general workflow for assessing the cytotoxicity of this compound using a WST-1 assay.

1. Cell Preparation and Seeding: a. Culture cells in appropriate media until they reach 70-80% confluency. b. Harvest cells using trypsin and perform a cell count to determine viability (e.g., via Trypan Blue exclusion). c. Resuspend the cells in fresh culture medium to the desired seeding density (e.g., 1 x 10⁵ cells/mL for 5,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow cells to attach.

2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete culture medium to prepare working solutions at 2x the final desired concentrations. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. WST-1 Assay Procedure: a. After the treatment incubation, add 10 µL of the WST-1 reagent to each well. b. Mix gently by tapping the plate. c. Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on cell type and density. d. After incubation, shake the plate for 1 minute on an orbital shaker to ensure a homogenous color distribution.

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 450 nm using a microplate reader. b. Use 620-650 nm as a reference wavelength to reduce background from fingerprints or turbidity. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100 d. Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay & Analysis c1 Culture and Harvest Cells c2 Count and Resuspend Cells c1->c2 c3 Seed Cells into 96-Well Plate (100 µL/well) c2->c3 c4 Incubate Overnight (18-24h) c3->c4 t1 Prepare Serial Dilutions of this compound and Vehicle Controls t2 Add 100 µL of Compound/Vehicle to Wells t1->t2 t3 Incubate for Treatment Period (e.g., 24, 48, 72h) t2->t3 a1 Add WST-1 Reagent (10 µL/well) a2 Incubate (1-4h) a1->a2 a3 Measure Absorbance at 450nm a2->a3 a4 Calculate % Viability and IC50 a3->a4 end End a4->end start Start start->c1

Caption: Workflow for a typical this compound cytotoxicity experiment using a WST-1 assay.

This compound Signaling Pathway for Apoptosis

G cluster_cell Cancer Cell This compound This compound Compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ER_Stress ↑ ER Stress This compound->ER_Stress ATR ATR Activation ROS->ATR ER_Stress->ATR p53 p53 Phosphorylation ATR->p53 GADD45a GADD45α Expression p53->GADD45a Casp9 Caspase-9 Cleavage p53->Casp9 via Bax/Cytochrome c Casp3 Caspase-3 Cleavage Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.[9]

References

Technical Support Center: Preventing PB01 Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PB01. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound in solution during experimental procedures. The following guides and frequently asked questions (FAQs) provide detailed information on best practices for handling, storing, and stabilizing your protein of interest.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter with this compound stability and provides actionable solutions.

Problem Potential Cause Recommended Solution
Loss of this compound activity over a short period at 4°C. Proteolytic degradation from contaminating proteases.Add a broad-spectrum protease inhibitor cocktail to your buffer.[1][2][3] Consider using a fresh cocktail for each purification.
Suboptimal buffer pH leading to unfolding and degradation.Determine the optimal pH for this compound stability by performing a pH screening experiment.[4][5] In general, the buffer's pH should be within one pH unit of its pKa.[3][5]
Microbial growth in the protein solution.Use sterile buffers and handle the protein in a sterile environment. Consider adding an antimicrobial agent like sodium azide (if compatible with downstream applications).[6]
This compound precipitates out of solution upon concentration. Protein aggregation due to high concentration.[4]Optimize the protein concentration; a recommended range is often 1–5 mg/mL.[4] Include anti-aggregation agents like glycerol or polyethylene glycol (PEG) in your buffer.[7]
Incorrect buffer composition (ionic strength).Screen for optimal salt concentration (e.g., NaCl) to improve solubility.[4][7] Generally, 150 mM NaCl is used to mimic physiological conditions.[4]
Multiple bands appear on an SDS-PAGE gel after storage. Proteolytic cleavage of this compound.Store this compound at -80°C for long-term storage in single-use aliquots to avoid freeze-thaw cycles.[4][6][8] Ensure protease inhibitors were added during purification and are present in the storage buffer.[1][2][3]
Post-translational modifications affecting stability.Be aware that post-translational modifications can act as signals for protein degradation.[9][10][11][12] Characterize your protein for PTMs that might influence its stability.
Loss of activity after freeze-thaw cycles. Denaturation and aggregation caused by ice crystal formation.[4]Aliquot the purified protein into single-use volumes before freezing to minimize freeze-thaw cycles.[4][6][8] Add cryoprotectants like glycerol (10-50%) to the storage buffer.[6]
Oxidative damage to this compound. Oxidation of sensitive amino acid residues (e.g., cysteine, methionine).Add reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the buffer, typically at 5-10 mM.[4][7]

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What is the optimal temperature for storing this compound?

A1: For short-term storage (a few days to a week), 4°C is generally acceptable.[6] For long-term storage, -80°C is highly recommended to minimize enzymatic activity and degradation.[4][6] It is crucial to flash-freeze the protein aliquots in liquid nitrogen before transferring them to the -80°C freezer.

Q2: How can I prevent degradation from repeated freeze-thaw cycles?

A2: The best practice is to aliquot your purified this compound into single-use volumes before the initial freezing.[4][6][8] This allows you to thaw only the amount of protein needed for a single experiment. Adding a cryoprotectant like glycerol to a final concentration of 25-50% can also help protect the protein from damage during freezing and thawing.[6]

Q3: My this compound is at a low concentration. How can I prevent loss due to adsorption to storage tubes?

A3: For dilute protein solutions (<1 mg/mL), it is advisable to use low-binding polypropylene tubes.[4] Additionally, you can add a "carrier" or "filler" protein, such as bovine serum albumin (BSA), at a concentration of 1-5 mg/mL to prevent your target protein from binding to the tube surface.[6] Ensure that the carrier protein will not interfere with your downstream applications.

Buffer Composition

Q4: What components should I include in my buffer to enhance this compound stability?

A4: A well-formulated buffer is critical for protein stability. Key components to consider include:

  • Buffering Agent: Choose a buffer with a pKa close to the optimal pH for your protein's stability (e.g., Tris, HEPES, Phosphate).[3][4][5]

  • Salt: Include a salt like NaCl (typically 50-150 mM) to maintain ionic strength and improve solubility.[4][7]

  • Stabilizing Agents: Additives like glycerol (10-50%), sugars (e.g., sucrose, trehalose), or polyethylene glycol (PEG) can help prevent aggregation and denaturation.[4][7]

  • Reducing Agents: To prevent oxidation, especially if this compound has exposed cysteine residues, include DTT or TCEP (1-5 mM).[4][7]

  • Protease Inhibitors: A broad-spectrum protease inhibitor cocktail is essential during purification and can be included in the final storage buffer.[1][2][3]

Q5: How do I determine the optimal pH for this compound stability?

A5: The optimal pH can be determined experimentally using techniques like a thermal shift assay (see Experimental Protocols section). By measuring the melting temperature (Tm) of this compound across a range of pH values, you can identify the pH at which the protein is most stable (highest Tm).

Degradation Mechanisms

Q6: What are the primary causes of this compound degradation in solution?

A6: The main culprits for protein degradation are:

  • Proteases: Endogenous proteases co-purified with your protein can cleave it.[1]

  • Physical Instability: Factors like suboptimal pH, temperature fluctuations, and high protein concentration can lead to unfolding, aggregation, and precipitation.[4][13][14]

  • Chemical Instability: Oxidation of amino acid side chains can lead to loss of function.

Q7: What is the ubiquitin-proteasome pathway, and could it be affecting my this compound?

A7: The ubiquitin-proteasome pathway is a major mechanism for targeted protein degradation within eukaryotic cells.[1][7][15] Proteins are tagged with ubiquitin molecules, which signals the proteasome to degrade them. If you are working with cell lysates, this pathway can contribute to the degradation of your target protein. The use of protease inhibitors and rapid purification can help mitigate this.

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions using Thermal Shift Assay

This protocol allows for the rapid screening of different buffer conditions to identify those that enhance the thermal stability of this compound.

Materials:

  • Purified this compound protein

  • A selection of buffers with varying pH (e.g., MES, HEPES, Tris)

  • Salts (e.g., NaCl, KCl) at various concentrations

  • Stabilizing additives (e.g., glycerol, sucrose)

  • SYPRO Orange dye (5000x stock)

  • Real-time PCR instrument capable of performing a melt curve analysis

  • 96-well PCR plates

Methodology:

  • Prepare Buffer Screen: In a 96-well plate, prepare a matrix of buffer conditions. Vary one component at a time (e.g., pH, salt concentration, additive).

  • Prepare Protein-Dye Mixture: Dilute the purified this compound to a final concentration of 2-5 µM in a base buffer. Add SYPRO Orange dye to a final concentration of 5x.

  • Set up the Assay Plate: Add the protein-dye mixture to each well of the buffer screen plate. The final volume in each well should be consistent (e.g., 20-50 µL).

  • Perform Thermal Denaturation: Place the plate in a real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 0.5-1.0°C per minute.

  • Data Analysis: The instrument will record the fluorescence of the SYPRO Orange dye, which increases as it binds to the hydrophobic core of the unfolding protein. The melting temperature (Tm) is the midpoint of this transition. The buffer condition that results in the highest Tm is considered the most stabilizing.

Protocol 2: SDS-PAGE Analysis of this compound Degradation

This is a straightforward method to visually assess the integrity of this compound over time under different conditions.

Materials:

  • Purified this compound protein

  • Incubator or water bath

  • SDS-PAGE gels, running buffer, and loading dye

  • Coomassie Brilliant Blue stain or other protein stain

  • Microcentrifuge tubes

Methodology:

  • Set up Incubations: Aliquot your this compound protein into different tubes, each containing a different buffer condition you wish to test (e.g., with and without protease inhibitors, different pH).

  • Time Course: Incubate the tubes at a chosen temperature (e.g., 4°C, 25°C, or 37°C).

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube. Immediately mix it with SDS-PAGE loading dye and heat at 95°C for 5 minutes to stop any enzymatic reactions.

  • SDS-PAGE Analysis: Load the samples onto an SDS-PAGE gel and run the electrophoresis.

  • Visualize Results: Stain the gel with Coomassie Blue. A stable protein will show a single, intact band at the expected molecular weight across all time points. The appearance of lower molecular weight bands indicates degradation.

Visualizations

Experimental_Workflow_for_PB01_Stability_Analysis cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis & Outcome start Purified this compound buffer_screen Prepare Buffer Screen (Vary pH, Salt, Additives) start->buffer_screen Input for protein_prep Prepare this compound Solution (with SYPRO Orange for TSA) start->protein_prep Input for tsa Thermal Shift Assay (TSA) (Determine Tm) buffer_screen->tsa sds_page Time-Course Incubation followed by SDS-PAGE buffer_screen->sds_page protein_prep->tsa data_analysis Analyze Tm Values & SDS-PAGE Gels tsa->data_analysis sds_page->data_analysis optimal_conditions Identify Optimal Storage/Assay Buffer data_analysis->optimal_conditions

Caption: Workflow for determining optimal buffer conditions for this compound stability.

Ubiquitin_Proteasome_Pathway This compound This compound Protein E3 E3 (Ub Ligase) This compound->E3 E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub E2->E3 Ub PolyUb_this compound Polyubiquitinated This compound E3->PolyUb_this compound Poly-Ub Chain Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome PolyUb_this compound->Proteasome Proteasome->Ub Recycled Degradation Degraded Peptides Proteasome->Degradation

Caption: Simplified diagram of the Ubiquitin-Proteasome degradation pathway.

References

Technical Support Center: Optimizing PB01 for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of PB01 concentration for inducing apoptosis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound to induce apoptosis? A1: The optimal concentration of this compound is highly dependent on the cell line being used. Based on studies in human non-small-cell lung cancer (NSCLC) cells (A549 and H460), a dose-dependent increase in apoptosis has been observed in the range of 50 nM to 200 nM.[1] It is strongly recommended to perform a dose-response experiment starting from a low nanomolar range up to 200 nM or higher to determine the EC50 (half-maximal effective concentration) for your specific cell model.

Q2: What is a typical incubation time for observing this compound-induced apoptosis? A2: A 24-hour incubation period has been shown to be effective for inducing significant apoptosis in NSCLC cells with this compound.[1] However, the kinetics of apoptosis can vary between cell types. A time-course experiment (e.g., 6, 12, 24, 48 hours) is advisable to identify the optimal time point for maximal apoptotic response in your system.

Q3: What is the primary signaling pathway through which this compound induces apoptosis? A3: this compound has been shown to induce apoptotic cell death by activating the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway.[1] This leads to the phosphorylation of p53, subsequent activation of GADD45ɑ, and ultimately, the cleavage of caspase-3.[1] The process is also associated with the generation of Reactive Oxygen Species (ROS) and activation of the JNK signaling pathway.[1]

Q4: How can I confirm that the cell death I'm observing is apoptosis and not necrosis? A4: The most common method is to use Annexin V and Propidium Iodide (PI) co-staining followed by flow cytometry analysis.

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. This dual staining allows for the clear distinction between the different stages of cell death.

Q5: What solvent should be used for this compound and what is the maximum concentration in cell culture media? A5: While the provided search results do not specify the solvent for this compound, compounds of this nature are typically dissolved in dimethyl sulfoxide (DMSO). It is critical to ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2][3] Always include a vehicle-only control (cells treated with the same concentration of DMSO as the highest this compound dose) in your experiments.

Troubleshooting Guide

Issue 1: Low or no apoptotic effect observed after this compound treatment.

Possible Cause Recommended Solution
Concentration is too low. Perform a dose-response experiment with a wider and higher range of this compound concentrations (e.g., 10 nM to 1 µM).
Incubation time is not optimal. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to capture the peak apoptotic window.[4]
Cell line is resistant to this compound. Try a different cell line known to be sensitive to ATR pathway inhibitors or apoptosis inducers. Confirm the expression of key pathway proteins like ATR and p53 in your cell line.
Compound instability. Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of the compound as recommended by the manufacturer.

Issue 2: High levels of cell death in the vehicle (e.g., DMSO) control group.

Possible Cause Recommended Solution
Solvent concentration is too high. Ensure the final concentration of DMSO in the culture medium does not exceed non-toxic levels, typically 0.1% or lower.[2] Perform a toxicity curve for the solvent alone.
Poor cell health. Ensure cells are healthy, in the logarithmic growth phase, and have high viability before starting the experiment. Avoid using cells with high passage numbers.[5]
Suboptimal culture conditions. Maintain optimal cell density to avoid stress-induced apoptosis. Ensure the use of fresh, appropriate media and supplements.[5]

Issue 3: Inconsistent results between experimental replicates.

Possible Cause Recommended Solution
Uneven cell seeding. Ensure a single-cell suspension before plating and use calibrated pipettes for accuracy. Avoid using the outer wells of microplates, which are prone to evaporation ("edge effects").[3]
Incomplete dissolution of this compound. Ensure the this compound stock solution is fully dissolved before diluting it into the culture medium. Visually inspect for any precipitates.[3]
Harsh cell handling. Minimize mechanical stress during cell harvesting, washing, and staining. Use gentle pipetting and appropriate centrifugation speeds.
Variability in incubation conditions. Ensure consistent temperature, CO2, and humidity levels in the incubator for all experiments.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on caspase activity in NSCLC cell lines after a 24-hour treatment, as derived from published data.

Cell LineThis compound ConcentrationRelative Caspase-3 Activity (Fold Change vs. Control)Relative Caspase-9 Activity (Fold Change vs. Control)
A549 50 nM~1.5~1.8
100 nM~2.5~2.5
200 nM~3.5~3.2
H460 50 nM~1.8~2.0
100 nM~2.8~2.8
200 nM~3.8~3.5
Table adapted from data reported on the effect of this compound on caspase-3 and -9 activity.[1]

Experimental Protocols & Visualizations

Apoptosis Detection by Annexin V/PI Staining

This protocol describes the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Methodology:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency within 24 hours.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 50, 100, 200 nM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine all cells from each treatment condition.

  • Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Wash the cell pellets twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[6]

G Workflow for Apoptosis Detection via Flow Cytometry cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition a Seed Cells (70-80% Confluency) b Treat with this compound (0-200 nM) for 24h a->b c Harvest Adherent & Floating Cells b->c d Wash Twice with Cold PBS c->d e Resuspend in Binding Buffer d->e f Add Annexin V-FITC & PI e->f g Incubate 15 min in Dark f->g h Add Binding Buffer g->h i Analyze on Flow Cytometer h->i

Caption: Experimental workflow for quantifying apoptosis using Annexin V/PI staining.
This compound Signaling Pathway

This compound initiates apoptosis primarily through the ATR-p53 axis.

G This compound This compound ATR ATR Activation This compound->ATR ROS ROS Generation This compound->ROS p53 p53 Phosphorylation ATR->p53 GADD45a GADD45ɑ Upregulation p53->GADD45a Casp9 Caspase-9 Activation GADD45a->Casp9 leads to Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G start Start: Low Apoptosis Observed q1 Is this compound concentration optimized? start->q1 s1 Action: Perform dose-response (e.g., 10 nM - 1 µM) q1->s1 No q2 Is incubation time optimized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Perform time-course (e.g., 12h, 24h, 48h) q2->s2 No q3 Are cells healthy & non-resistant? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Action: Use low passage cells, check for contamination, consider another cell line q3->s3 No end_node Review Assay Protocol & Reagent Quality q3->end_node Yes a3_yes Yes a3_no No

References

PB01 off-target effects in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Dear Researcher,

To provide you with the most accurate and relevant technical support regarding "PB01 off-target effects in cancer cells," it is essential to first clarify which specific molecule you are investigating. Our initial research has identified at least two distinct therapeutic agents referred to as "this compound" in the context of cancer research:

  • This compound (Benzothiazole Derivative): A novel small molecule that has been shown to suppress radio-resistance in non-small-cell lung cancer (NSCLC) by regulating ATR signaling.

  • This compound-forward (Bispecific T-cell Engager - BiTE): An immunotherapy agent designed to target the IL-13Ra2 antigen on glioblastoma cells.

The off-target effects, experimental protocols, and underlying signaling pathways for these two molecules are fundamentally different.

To proceed with creating a detailed technical support center tailored to your needs, please specify which of these "this compound" molecules is the subject of your query.

Upon receiving your clarification, we will be able to provide a comprehensive resource including:

  • FAQs and Troubleshooting Guides: Addressing potential experimental issues.

  • Quantitative Data Tables: Summarizing key performance metrics.

  • Detailed Experimental Protocols: For assessing on-target and off-target effects.

  • Signaling Pathway and Workflow Diagrams: Visualized using Graphviz as requested.

We look forward to your response to ensure we provide the most precise and helpful information for your research.

Validation & Comparative

A Comparative Guide to ATR Inhibitors in Lung Cancer: Profiling PB01 Against Key Competitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution to the Scientific Community

This guide provides a comprehensive comparison of the novel ATR inhibitor, PB01, with other leading ATR inhibitors—berzosertib (VX-970), ceralasertib (AZD-6738), and elimusertib (BAY 1895344)—in the context of lung cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical data, experimental methodologies, and the underlying signaling pathways.

Introduction to ATR Inhibition in Lung Cancer

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that safeguard genomic integrity.[1][2] In cancer cells, particularly those with high replication stress like lung cancer, the DDR is often upregulated to cope with continuous DNA damage, making it a prime therapeutic target.[1][2] ATR inhibitors disrupt this crucial repair mechanism, leading to the accumulation of DNA damage and subsequent cancer cell death, a concept known as synthetic lethality, especially in tumors with pre-existing DDR defects (e.g., ATM mutations).[2] This guide delves into the comparative efficacy and mechanisms of this compound and other prominent ATR inhibitors in lung cancer models.

Comparative Performance of ATR Inhibitors

The following tables summarize the available quantitative data on the in vitro activity of this compound and other ATR inhibitors in various lung cancer cell lines.

Table 1: In Vitro Efficacy (IC50) of ATR Inhibitors in Lung Cancer Cell Lines
InhibitorCell LineLung Cancer TypeIC50 (nM)Experimental ConditionsReference
This compound A549NSCLC~100 nM (at 24h)WST-1 assay, 24-hour incubation[3]
H460NSCLC~100 nM (at 24h)WST-1 assay, 24-hour incubation[3]
Berzosertib (VX-970) A549 (p53 WT)NSCLCNot specified (synergy with cisplatin)Cell viability assay[4]
HNSCC cell linesHead and Neck Squamous Cell Carcinoma250-290 nMCell viability assay, 72-hour incubation[5][6]
Ceralasertib (AZD-6738) H460NSCLC1050 nM (GI50)Not specified[7]
H23NSCLC2380 nM (GI50)Not specified[7]
A549NSCLC>1000 nMCell growth inhibition assay, 5 days[8]
SCLC cell linesSCLCNo consistent IC50 valuesNot specified[1]
Elimusertib (BAY 1895344) Various cancer cell linesBroad spectrumMedian IC50 of 78 nMProliferation assay[9][10]
Pediatric solid tumor cell linesVarious2.687 - 395.7 nMCell viability assay, 72-hour incubation[11]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols, including assay type, incubation time, and cell line-specific sensitivities.

Mechanism of Action and Signaling Pathways

ATR inhibitors function by blocking the kinase activity of ATR, which in turn disrupts the downstream signaling cascade responsible for cell cycle arrest and DNA repair.

ATR Signaling Pathway in Response to DNA Damage

ATR_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) RPA_ssDNA RPA-coated ssDNA DNA_Damage->RPA_ssDNA Apoptosis Apoptosis DNA_Damage->Apoptosis If damage is severe ATR_ATRIP ATR-ATRIP Complex RPA_ssDNA->ATR_ATRIP Recruitment & Activation CHK1 CHK1 ATR_ATRIP->CHK1 Phosphorylation DNA_Repair DNA Repair ATR_ATRIP->DNA_Repair pCHK1 p-CHK1 (Active) CHK1->pCHK1 CDC25 CDC25 Phosphatases pCHK1->CDC25 Phosphorylation & Inhibition iCDC25 Inactive CDC25 CDC25->iCDC25 CDKs CDK1/CDK2 iCDC25->CDKs No Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CDKs->Cell_Cycle_Arrest ATR_Inhibitor ATR Inhibitor (this compound, Berzosertib, etc.) ATR_Inhibitor->ATR_ATRIP Inhibition

Caption: ATR signaling pathway initiated by DNA damage, leading to cell cycle arrest and DNA repair, and its inhibition by ATR inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of ATR inhibitors.

Cell Viability Assay (WST-1)
  • Cell Seeding: Plate lung cancer cells (e.g., A549, H460) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the ATR inhibitor (e.g., this compound at 0, 50, 100, 200 nM) for the desired duration (e.g., 24, 48, 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. IC50 values are determined by plotting cell viability against inhibitor concentration.

Western Blotting for Phospho-ATR and Downstream Targets
  • Cell Lysis: After treatment with the ATR inhibitor, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., p-ATR, ATR, p-CHK1, CHK1, γH2AX, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

DNA Damage Assay (Comet Assay)
  • Cell Preparation: After treatment, harvest and resuspend cells in ice-cold PBS.

  • Slide Preparation: Mix cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA, followed by electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail."

Experimental and Logical Workflows

The evaluation of ATR inhibitors typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

In Vitro Evaluation Workflow for ATR Inhibitorsdot

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References

Guide 1: PB01 as an IL-13Rα2-Targeted Bispecific T-Cell Engager (BTE) for Glioblastoma (GBM)

Author: BenchChem Technical Support Team. Date: November 2025

Here are two comprehensive comparison guides detailing the in vivo efficacy of two distinct therapeutic agents designated as PB01.

This guide focuses on this compound-forward, a bispecific T-cell engager (BTE) that targets the Interleukin-13 receptor alpha 2 (IL-13Rα2) on glioblastoma cells and CD3 on T cells. A key innovation in its application is the use of a DNA-launched platform (dBTE), which allows for in vivo production of the BTE, offering a potential advantage over the direct injection of the recombinant protein.

Data Presentation: In Vivo Efficacy of DNA-Launched this compound-forward

The following table summarizes the quantitative data from a study evaluating the efficacy of DNA-launched this compound-forward in an orthotopic glioblastoma mouse model. The primary alternative compared is a control vector (pVax), representing the untreated condition.

Treatment GroupAnimal ModelKey Efficacy MetricsOutcome
DNA-Launched this compound-forward + Human T Cells Orthotopic U87 Glioblastoma Xenograft in Immunodeficient MiceTumor Volume Control: Significant suppression of tumor growth over time.
Median Survival: Extended survival of tumor-bearing mice.[1][2]
Control (pVax Vector) + Human T Cells Orthotopic U87 Glioblastoma Xenograft in Immunodeficient MiceTumor Volume Control: Uncontrolled tumor growth.
Median Survival: Shorter survival duration compared to the this compound-forward treated group.[1]
Recombinant this compound-forward (Pharmacokinetic studies)In Vivo Half-Life: Short half-life, necessitating continuous infusion.[2]
DNA-Launched this compound-forward (Pharmacokinetic studies)In Vivo Half-Life: Demonstrated an improved and longer half-life compared to the recombinant BTE.[1][2]
Experimental Protocols

1. Orthotopic Glioblastoma Xenograft Model:

  • Cell Line: Human glioblastoma cell line U87, which is known to express IL-13Rα2, is used.[3][4]

  • Animal Model: Immunodeficient mice (e.g., NOD scid gamma - NSG mice) are utilized to prevent rejection of human cells.

  • Tumor Implantation: U87 cells are stereotactically injected into the striatum or cortex of the mouse brain to establish an orthotopic tumor.[3]

  • Treatment Administration:

    • A plasmid DNA vector encoding the this compound-forward BTE (DNA-launched BTE) is administered, often via intramuscular injection followed by electroporation to enhance uptake and expression.[1][2]

    • Human peripheral blood mononuclear cells (PBMCs) or isolated T cells are administered intravenously to provide the effector immune cells.[1]

  • Efficacy Assessment:

    • Tumor growth is monitored over time using non-invasive imaging techniques such as bioluminescence imaging (if tumor cells are luciferase-tagged) or magnetic resonance imaging (MRI).[4]

    • Animal survival is recorded, and Kaplan-Meier survival curves are generated to compare treatment groups.[1]

Mandatory Visualization

PB01_BTE_Mechanism Mechanism of this compound-forward BTE cluster_tumor Glioblastoma Cell cluster_tcell T Cell Tumor_Cell IL-13Rα2-Expressing Glioblastoma Cell IL13Ralpha2 IL-13Rα2 T_Cell T Cell CD3 CD3 Complex Activation T-Cell Activation T_Cell->Activation  Engagement leads to PB01_BTE This compound-forward (Bispecific T-Cell Engager) PB01_BTE->IL13Ralpha2 Binds IL-13Rα2 PB01_BTE->CD3 Binds CD3 Killing Tumor Cell Lysis (Granzyme/Perforin Release) Activation->Killing  Induces Killing->Tumor_Cell  Targets

Caption: Mechanism of action for the this compound-forward BTE.

IL13_Signaling_Pathway IL-13 Signaling in Normal vs. Glioblastoma Cells cluster_normal Normal Cell Signaling cluster_gbm Glioblastoma Cell Signaling IL13_N IL-13 IL13Ralpha1_N IL-13Rα1 IL13_N->IL13Ralpha1_N Binds IL4R_N IL-4Rα IL13Ralpha1_N->IL4R_N Heterodimerizes with STAT6_N STAT6 Pathway IL4R_N->STAT6_N Activates Apoptosis_N Apoptosis STAT6_N->Apoptosis_N Promotes IL13_G IL-13 IL13Ralpha2_G IL-13Rα2 (Decoy Receptor) IL13_G->IL13Ralpha2_G High-affinity binding Apoptosis_Inhibition Apoptosis Inhibition IL13Ralpha2_G->Apoptosis_Inhibition Sequesters IL-13, Inhibits STAT6 signaling AP1_Pathway AP-1 Pathway IL13Ralpha2_G->AP1_Pathway Can activate Invasion_Metastasis Invasion & Metastasis AP1_Pathway->Invasion_Metastasis Promotes

Caption: IL-13 signaling pathways in normal versus GBM cells.

Guide 2: this compound as a Benzothiazole Derivative for Overcoming Radio-resistance in Non-Small Cell Lung Cancer (NSCLC)

This guide focuses on a novel benzothiazole derivative, also designated this compound, which has been investigated for its potential to enhance the efficacy of radiotherapy in non-small cell lung cancer (NSCLC).

Data Presentation: In Vivo Efficacy of this compound as a Radiosensitizer

The following table summarizes the key findings from a study evaluating this compound in combination with radiation in radio-resistant NSCLC cell line xenografts. The primary alternative for comparison is radiotherapy alone.

Treatment GroupAnimal ModelKey Efficacy MetricsOutcome
This compound + Radiation Radio-resistant NSCLC Xenografts (A549R, H460R)Tumor Growth Inhibition: Significantly enhanced tumor growth inhibition compared to radiation alone.
Apoptosis Induction: Increased levels of apoptotic markers (e.g., cleaved caspase-3) in tumor tissue.[5]
Radiation Alone Radio-resistant NSCLC Xenografts (A549R, H460R)Tumor Growth Inhibition: Limited tumor growth inhibition due to radio-resistance.
Apoptosis Induction: Lower levels of apoptosis compared to the combination group.
This compound Alone NSCLC Xenografts (A549, H460)Cell Proliferation: Inhibited the proliferation of NSCLC cells in a dose- and time-dependent manner.[5]
Cytotoxicity: Increased LDH release, indicating cytotoxic effects.[5]
Experimental Protocols

1. NSCLC Radio-resistant Xenograft Model:

  • Cell Lines: Radio-resistant human NSCLC cell lines (e.g., A549R and H460R) are established by exposing parental cell lines (A549, H460) to escalating doses of radiation.[6]

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used for tumor xenografts.

  • Tumor Implantation: A549R or H460R cells are injected subcutaneously into the flanks of the mice.[7][8][9]

  • Treatment Administration:

    • Once tumors reach a specified volume, mice are randomized into treatment groups.

    • This compound is administered to the relevant groups, typically via intraperitoneal injection.

    • Localized radiation is delivered to the tumors using a small animal irradiator.[10][11]

  • Efficacy Assessment:

    • Tumor volumes are measured regularly (e.g., with calipers) to assess tumor growth delay.

    • At the end of the study, tumors are excised for analysis (e.g., Western blotting, immunohistochemistry) to evaluate the expression of proteins in the ATR signaling pathway and markers of apoptosis.[5]

Mandatory Visualization

ATR_Signaling_this compound This compound-Mediated Radiosensitization via ATR Signaling Radiation Ionizing Radiation DNA_Damage DNA Damage (Single-Strand Breaks) Radiation->DNA_Damage ATR ATR Kinase DNA_Damage->ATR Activates p53 p53 ATR->p53 Phosphorylates (p-p53) GADD45a GADD45α p53->GADD45a Upregulates Apoptosis Apoptosis p53->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest GADD45a->Cell_Cycle_Arrest Induces Radioresistance Radio-resistance Apoptosis->Radioresistance Overcomes This compound This compound (Benzothiazole Derivative) This compound->ATR Enhances Activation EMT_Inhibition EMT Inhibition This compound->EMT_Inhibition EMT_Inhibition->Radioresistance Reverses

Caption: this compound enhances the ATR-p53-GADD45α pathway to overcome radio-resistance.

Experimental_Workflow_NSCLC Experimental Workflow for Evaluating this compound Radiosensitization Start Start Cell_Culture 1. Culture Radio-resistant NSCLC Cells (e.g., A549R) Start->Cell_Culture Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth until Palpable Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Group_Control Control (Vehicle) Randomization->Group_Control Grp 1 Group_this compound This compound Alone Randomization->Group_this compound Grp 2 Group_RT Radiation Alone Randomization->Group_RT Grp 3 Group_Combo This compound + Radiation Randomization->Group_Combo Grp 4 Treatment 5. Administer Treatments as per Protocol Group_Control->Treatment Group_this compound->Treatment Group_RT->Treatment Group_Combo->Treatment Monitoring 6. Measure Tumor Volume Periodically Treatment->Monitoring Endpoint 7. Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis 8. Excise Tumors for Biochemical Analysis Endpoint->Analysis End End Analysis->End

Caption: In vivo workflow for assessing this compound as a radiosensitizer in NSCLC models.

References

Comparative Analysis of PB01 and Standard Chemotherapy in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the novel benzothiazole derivative PB01 with standard-of-care chemotherapy regimens for the treatment of non-small cell lung cancer (NSCLC). The information presented is intended for an audience with a background in oncology and pharmaceutical research.

Executive Summary

This compound is a preclinical drug candidate that has demonstrated promising anti-cancer activity in in-vitro studies, particularly in the context of overcoming radio-resistance in NSCLC cell lines.[1] Its mechanism of action centers on the induction of apoptosis through the ATR-p53-GADD45ɑ signaling pathway and endoplasmic reticulum (ER) stress.[1] In contrast, standard chemotherapy for advanced NSCLC typically involves platinum-based doublets, which are established clinical treatments with well-documented efficacy and safety profiles. These cytotoxic agents act primarily by inducing DNA damage or interfering with cellular division. This guide will objectively compare the available preclinical data for this compound with the extensive clinical data for standard chemotherapy, highlighting their distinct mechanisms of action and therapeutic potential.

Preclinical Performance of this compound

This compound has been evaluated in preclinical studies for its efficacy against NSCLC cell lines. The available data demonstrates its potential as a cytotoxic agent and a radio-sensitizer.[1]

Table 1: In-Vitro Efficacy of this compound in NSCLC Cell Lines
Cell LineTreatmentConcentrationEffectSource
A549, H460This compound0, 50, 100, 200 nM (24h)Concentration-dependent inhibition of cell growth[1]
A549, H460This compound100 nM (0, 4, 8, 16, 24h)Time-dependent inhibition of cell growth[1]
A549, H460This compound100 nM (24h)Significant increase in the percentage of cells in the sub-G1 phase (apoptosis)[1]
A549R, H460R (Radio-resistant)This compound + Radiation (2, 4, 6 Gy)Not specifiedDecreased survival rates compared to radiation alone[1]

Note: The provided data is from in-vitro studies and may not be representative of clinical efficacy.

Clinical Performance of Standard Chemotherapy in Advanced NSCLC

The standard of care for the first-line treatment of advanced NSCLC, in patients without targetable mutations, is platinum-based doublet chemotherapy. The following tables summarize the efficacy and safety of commonly used regimens from pivotal clinical trials.

Table 2: Efficacy of First-Line Platinum-Based Doublet Chemotherapy in Advanced NSCLC
RegimenTrial/StudyOverall Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)
Cisplatin + PemetrexedScagliotti et al. (non-squamous)30.6%5.311.8
Carboplatin + PemetrexedKEYNOTE-021 (non-squamous)30.2%8.9Not Reached
Cisplatin + GemcitabineScagliotti et al. (non-squamous)27.2%4.810.4
Carboplatin + PaclitaxelNEPTUN Study41.5%5.210.5
Cisplatin + VinorelbineNAVoTrial 01 (non-squamous)24.0%4.210.2
Table 3: Common Grade 3/4 Adverse Events with First-Line Platinum-Based Doublet Chemotherapy in Advanced NSCLC
RegimenTrial/StudyNeutropenia (%)Thrombocytopenia (%)Anemia (%)Fatigue (%)Nausea/Vomiting (%)
Cisplatin + PemetrexedScagliotti et al. (non-squamous)15.14.15.95.33.1 / 3.1
Carboplatin + PemetrexedKEYNOTE-021 (non-squamous)26131032
Cisplatin + GemcitabineScagliotti et al. (non-squamous)26.75.03.54.73.6 / 3.9
Carboplatin + PaclitaxelNEPTUN Study10.2 (Leukopenia)16.68.6Not ReportedNot Reported
Cisplatin + VinorelbineNAVoTrial 01 (non-squamous)44.0Not ReportedNot ReportedNot ReportedNot Reported

Mechanism of Action

The mechanisms by which this compound and standard chemotherapies induce cancer cell death are fundamentally different.

This compound Signaling Pathway

This compound induces apoptosis in NSCLC cells through the activation of the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway, leading to the phosphorylation of p53 and upregulation of GADD45ɑ. This cascade, coupled with endoplasmic reticulum (ER) stress, results in the activation of caspases and ultimately, programmed cell death.[1]

PB01_Pathway cluster_cell NSCLC Cell This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS ER_Stress ER Stress This compound->ER_Stress ATR ATR ROS->ATR ER_Stress->ATR Bax Bax ER_Stress->Bax p53 p53 ATR->p53 phosphorylates GADD45a GADD45α p53->GADD45a upregulates p53->Bax upregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

This compound-induced apoptotic signaling pathway in NSCLC cells.
Standard Chemotherapy Mechanisms of Action

Standard chemotherapy agents for NSCLC primarily target DNA replication and cell division through various mechanisms.

Chemo_Mechanisms cluster_chemo Standard Chemotherapy Mechanisms Platinum Platinum Agents (Cisplatin, Carboplatin) DNA DNA Platinum->DNA forms adducts Taxanes Taxanes (Paclitaxel, Docetaxel) Microtubules Microtubules Taxanes->Microtubules stabilizes Antimetabolites Antimetabolites (Pemetrexed, Gemcitabine) DNA_Synthesis DNA Synthesis Antimetabolites->DNA_Synthesis inhibits Vinca_Alkaloids Vinca Alkaloids (Vinorelbine) Vinca_Alkaloids->Microtubules inhibits polymerization DNA->DNA_Synthesis replication blocked Cell_Division Cell Division (Mitosis) Microtubules->Cell_Division disrupted DNA_Synthesis->Cell_Division inhibited Apoptosis Apoptosis Cell_Division->Apoptosis

Generalized mechanisms of action for standard chemotherapy classes in NSCLC.

Experimental Protocols

This compound Preclinical Study Methodology

The following is a summary of the experimental protocols used in the preclinical evaluation of this compound. For a complete methodology, please refer to the original publication.

  • Cell Lines and Culture: Human NSCLC cell lines (A549, H460) and their radio-resistant counterparts (A549R, H460R) were used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (WST-1): Cells were seeded in 96-well plates and treated with various concentrations of this compound for different time points. WST-1 reagent was added, and the absorbance was measured at 450 nm to determine cell viability.

  • Cell Cycle Analysis: Cells were treated with this compound, harvested, fixed in ethanol, and stained with propidium iodide. The DNA content was analyzed by flow cytometry to determine the cell cycle distribution.

  • Western Blot Analysis: Protein lysates from treated cells were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins in the ATR and ER stress pathways.

  • Colony Formation Assay: Cells were treated with this compound and/or radiation, seeded at a low density, and allowed to form colonies for 10-14 days. Colonies were stained with crystal violet and counted to assess cell survival.

Standard Chemotherapy Clinical Trial Design (General Overview)

The clinical data for standard chemotherapy regimens are derived from large, multicenter, randomized controlled trials. A general workflow for these trials is as follows:

Clinical_Trial_Workflow cluster_trial Typical Phase III Clinical Trial Workflow Patient_Screening Patient Screening (Advanced NSCLC, Chemo-naïve) Randomization Randomization Patient_Screening->Randomization Arm_A Arm A: Standard Platinum Doublet Randomization->Arm_A Arm_B Arm B: Comparator Regimen Randomization->Arm_B Treatment Treatment Cycles (e.g., every 3 weeks) Arm_A->Treatment Arm_B->Treatment Tumor_Assessment Tumor Assessment (e.g., every 6-9 weeks) Treatment->Tumor_Assessment Tumor_Assessment->Treatment Continue if no progression Follow_up Follow-up for Survival Tumor_Assessment->Follow_up Progression or Completion of Therapy Data_Analysis Data Analysis (Efficacy and Safety) Follow_up->Data_Analysis

Generalized workflow of a first-line advanced NSCLC clinical trial.

Conclusion

This compound is an early-stage drug candidate with a novel mechanism of action that shows promise in preclinical models of NSCLC, particularly in the context of radio-sensitization. Its targeted approach on the ATR signaling pathway and ER stress-induced apoptosis contrasts with the broader cytotoxic mechanisms of standard chemotherapies.

Standard platinum-based doublet chemotherapies are the established first-line treatment for advanced NSCLC, with extensive clinical data supporting their efficacy and defining their safety profiles. While effective, they are associated with significant toxicities.

Further research, including in-vivo studies and eventually clinical trials, will be necessary to determine if the preclinical promise of this compound translates into a safe and effective therapeutic option for patients with NSCLC. The distinct mechanism of action of this compound may offer opportunities for combination therapies with existing treatments, including radiotherapy and potentially standard chemotherapy, to improve patient outcomes.

References

PB01: A Promising Sensitizer for Radio-Resistant Non-Small-Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Effects of PB01 on Radio-Resistant vs. Radio-Sensitive Cancer Cells

For researchers and clinicians in the field of oncology, particularly those focused on overcoming therapeutic resistance in non-small-cell lung cancer (NSCLC), the emergence of novel compounds that can re-sensitize tumors to radiotherapy is a critical area of investigation. This guide provides a detailed comparison of the effects of this compound, a novel benzothiazole derivative, on radio-resistant versus radio-sensitive NSCLC cells, supported by experimental data and detailed methodologies.

Overview of this compound's Mechanism of Action

This compound has been identified as a potent agent that suppresses radio-resistance in human non-small-cell lung cancer cells.[1] Its primary mechanism involves the regulation of the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway.[1] Treatment with this compound induces cytotoxicity through multiple avenues, including the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and activation of the ATR-p53-GADD45α axis, ultimately leading to apoptosis through the cleavage of caspase-3 and -9.[1][2]

A key finding is that radio-resistant NSCLC cells (A549R and H460R) exhibit enhanced epithelial-to-mesenchymal transition (EMT), a process associated with increased resistance to therapy.[1] this compound treatment effectively inhibits this EMT process and promotes cell death through ER stress and the ATR pathway when combined with radiation.[1]

Comparative Efficacy of this compound

The differential effect of this compound on radio-resistant and their parental radio-sensitive NSCLC cell lines is a key indicator of its potential to overcome treatment resistance.

Cytotoxicity and Cell Viability

Studies have shown that while this compound is cytotoxic to both radio-sensitive (A549, H460) and radio-resistant (A549R, H460R) NSCLC cells, the radio-resistant variants initially show a higher viability in the presence of this compound alone.[2] However, the combination of this compound with ionizing radiation leads to a synergistic increase in cell death in both cell types, with a pronounced effect in the radio-resistant lines.[2]

Table 1: Comparative Cell Viability of NSCLC Cells Treated with this compound [2]

Cell LineTreatment10 nM this compound (% Viability)50 nM this compound (% Viability)100 nM this compound (% Viability)
A549 (Sensitive)This compound alone~90%~75%~60%
A549R (Resistant)This compound alone~95%~85%~70%
H460 (Sensitive)This compound alone~88%~70%~55%
H460R (Resistant)This compound alone~92%~80%~65%

Table 2: Survival Fraction of NSCLC Cells with Combined this compound and Radiation [2]

Cell LineRadiation Dose (Gy)This compound (50 nM) + Radiation (Survival Fraction)Radiation Alone (Survival Fraction)
A549 (Sensitive)2~0.4~0.7
4~0.2~0.4
6~0.1~0.2
A549R (Resistant)2~0.5~0.8
4~0.3~0.6
6~0.15~0.3
H460 (Sensitive)2~0.35~0.6
4~0.15~0.3
6~0.05~0.15
H460R (Resistant)2~0.45~0.7
4~0.25~0.5
6~0.1~0.25

Signaling Pathways Modulated by this compound

This compound's efficacy in overcoming radio-resistance is rooted in its ability to modulate key cellular signaling pathways involved in DNA damage response and stress-induced apoptosis.

ATR-p53-GADD45α Axis

This compound activates the ATR-p53-GADD45α signaling cascade, a critical pathway in the cellular response to DNA damage.[1][2] This activation leads to cell cycle arrest and apoptosis.[2] The synergistic effect of this compound and radiation is partly explained by the enhanced activation of this pathway, leading to increased DNA damage, as indicated by higher expression of γH2AX.[2]

PB01_ATR_Pathway cluster_0 This compound + Radiation This compound This compound DNA_Damage DNA Damage (Increased γH2AX) This compound->DNA_Damage Radiation Ionizing Radiation Radiation->DNA_Damage ATR ATR Activation DNA_Damage->ATR p53 p53 Phosphorylation ATR->p53 GADD45a GADD45α Upregulation p53->GADD45a Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest GADD45a->CellCycleArrest

This compound activates the ATR-p53-GADD45α pathway.
ER Stress Pathway

This compound also induces ER stress, which can trigger apoptosis.[1][2] In combination with radiation, this compound synergistically increases the expression of ER stress markers such as p-PERK, p-eIF2α, ATF4, and CHOP.[2] This heightened ER stress contributes to the apoptotic cell death observed in both radio-sensitive and, crucially, radio-resistant NSCLC cells.[2]

PB01_ER_Stress_Pathway This compound This compound ER Endoplasmic Reticulum This compound->ER Induces Stress PERK p-PERK ER->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

This compound induces apoptosis via the ER stress pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of this compound.

Cell Culture and Generation of Radio-resistant Cells

Human non-small-cell lung cancer cell lines A549 and H460 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Radio-resistant subclones (A549R and H460R) are generated by exposing the parental cell lines to fractionated doses of ionizing radiation, with the dose gradually increased over several months. The resistance of the resulting clones is confirmed by clonogenic survival assays.

Clonogenic Survival Assay

The clonogenic assay is the gold standard for determining in vitro radiosensitivity.[3]

  • Cell Seeding: Cells are seeded into 6-well plates at a density that allows for the formation of distinct colonies (typically 200-1000 cells/well).

  • Treatment: After 24 hours, cells are treated with various concentrations of this compound.

  • Irradiation: Following this compound treatment, cells are exposed to a single dose of ionizing radiation (e.g., 2, 4, 6 Gy) using a linear accelerator.[4]

  • Incubation: The plates are incubated for 10-14 days to allow for colony formation.[3]

  • Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells.

Clonogenic_Assay_Workflow A Seed Cells B Treat with this compound A->B C Irradiate B->C D Incubate (10-14 days) C->D E Fix, Stain, and Count Colonies D->E F Calculate Surviving Fraction E->F

Workflow for a clonogenic survival assay.
Western Blot Analysis

Western blotting is used to quantify the expression levels of specific proteins.

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., p-PERK, p-eIF2α, ATF4, CHOP, γH2AX, cleaved caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.

Immunofluorescence Assay

Immunofluorescence is used to visualize the localization and expression of proteins within cells.

  • Cell Seeding: Cells are grown on coverslips in a culture dish.

  • Treatment: Cells are treated with this compound and/or radiation.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Blocking: Non-specific binding sites are blocked.

  • Antibody Staining: Cells are incubated with a primary antibody against the protein of interest (e.g., γH2AX), followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: The nuclei are counterstained with DAPI.

  • Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.

Conclusion

The experimental evidence strongly suggests that this compound is a promising agent for overcoming radio-resistance in non-small-cell lung cancer. Its ability to induce cell death through the ATR and ER stress pathways, particularly in cells that have developed resistance to radiation, highlights its potential as a valuable adjunct to radiotherapy. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in preclinical and clinical settings.

References

Comparative Analysis of PB01: A Novel Benzothiazole Derivative for Overcoming Radio-resistance in Non-Small-Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-tumor effects of PB01, a novel benzothiazole derivative, with a focus on its efficacy in non-small-cell lung cancer (NSCLC). The following sections detail its mechanism of action, compare its performance with alternative therapeutic strategies, and provide methodologies for key experimental validations.

Introduction to this compound

This compound, chemically identified as 4-methoxy-cyclohexane carboxylic acid [2-(3,5-dimethyl-isoxazole-4-yl) sulpanil-benzothiazole-6-yl]-amide, is an investigational small molecule compound that has demonstrated significant anti-tumor activity, particularly in enhancing the efficacy of radiotherapy in resistant NSCLC cells.[1][2] Its primary mechanism of action involves the induction of cellular stress and activation of specific signaling pathways that lead to cancer cell death.[1][2]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound exerts its anti-tumor effects through a combination of mechanisms. In radio-resistant NSCLC cells, treatment with this compound has been shown to:

  • Induce Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) Stress: This dual effect disrupts cellular homeostasis and triggers downstream apoptotic pathways.[1][2]

  • Activate the ATR-p53-GADD45α Axis: This signaling cascade is crucial for DNA damage response and cell cycle arrest, ultimately leading to apoptosis.[1][2]

  • Promote Apoptosis: this compound treatment leads to the upregulation of pro-apoptotic proteins such as Bax and cytochrome c, and the cleavage of caspase-3 and -9, which are key executioners of apoptosis.[1][2]

  • Inhibit Epithelial-to-Mesenchymal Transition (EMT): By reversing the EMT process, which is associated with radio-resistance, this compound re-sensitizes cancer cells to radiation therapy.[1][2]

Below is a diagram illustrating the proposed signaling pathway of this compound in overcoming radio-resistance.

PB01_Mechanism_of_Action cluster_cell Radio-resistant NSCLC Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ER_Stress ↑ ER Stress This compound->ER_Stress Inhibition This compound->Inhibition ATR ATR ROS->ATR ER_Stress->ATR Bax ↑ Bax ER_Stress->Bax p53 p53 ATR->p53 GADD45a GADD45α p53->GADD45a Apoptosis Apoptosis GADD45a->Apoptosis Cytochrome_c ↑ Cytochrome c Bax->Cytochrome_c Caspase9 Caspase-9 (cleaved) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (cleaved) Caspase9->Caspase3 Caspase3->Apoptosis EMT Epithelial-to-Mesenchymal Transition (EMT) Radio_resistance Radio-resistance EMT->Radio_resistance Inhibition->EMT

Caption: Signaling pathway of this compound in overcoming radio-resistance in NSCLC.

Comparative Performance Analysis

To contextualize the anti-tumor effects of this compound, it is essential to compare its performance with existing therapeutic strategies for NSCLC, particularly in the context of radio-resistance.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity of this compound in human NSCLC cell lines (A549 and H460) compared to a normal lung cell line (MRC5).

Cell LineTreatmentConcentrationTime (hours)Cell Viability (% of control)LDH Cytotoxicity (% of control)
A549 (NSCLC) This compound100 nM24Significantly ReducedSignificantly Increased
H460 (NSCLC) This compound100 nM24Significantly ReducedSignificantly Increased
MRC5 (Normal Lung) This compound100 nM24No Significant ChangeNo Significant Change

Note: This table is a qualitative summary based on the described effects in the source material. Specific numerical data would require access to the full study.

Comparison with Alternative Treatments
Treatment ModalityMechanism of ActionAdvantagesLimitationsRelevance to this compound
Chemotherapy (e.g., Platinum-based) Induces DNA damage in rapidly dividing cells.Broadly effective against many cancer types.High toxicity to healthy cells, development of resistance.This compound could potentially be used in combination to overcome chemo-resistance, a common issue with platinum-based drugs.
Targeted Therapy (e.g., EGFR inhibitors) Blocks specific molecular targets involved in cancer growth.[3][4]Higher specificity and potentially lower toxicity than chemotherapy.[4]Effective only in patients with specific mutations, resistance can develop.This compound's mechanism is independent of common targets like EGFR, suggesting it could be effective in tumors without these mutations or those that have developed resistance.
Immunotherapy (e.g., PD-1/PD-L1 inhibitors) Enhances the host immune system's ability to recognize and attack cancer cells.Can lead to durable, long-term responses in some patients.Not effective for all patients, can cause immune-related adverse events.The immunomodulatory effects of this compound are not yet characterized, but its ability to induce cancer cell death could potentially release tumor antigens and synergize with immunotherapy.
Other Radiosensitizers Various mechanisms, including DNA repair inhibition and cell cycle modulation.Can improve the efficacy of radiation therapy.Can also increase radiation-induced toxicity to normal tissues.This compound acts as a radiosensitizer by targeting pathways specifically activated in radio-resistant cancer cells, potentially offering a better therapeutic window.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the reported anti-tumor effects of this compound.

Cell Viability Assay (WST-1 Assay)

This assay is used to assess the effect of this compound on the proliferation of NSCLC cells.

  • Cell Seeding: Seed A549, H460, and MRC5 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 nM) for different time points (e.g., 0, 4, 8, 16, 24 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, indicating cytotoxicity.

  • Cell Culture and Treatment: Follow the same procedure as for the WST-1 assay.

  • Supernatant Collection: After the treatment period, centrifuge the plates and collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate LDH release as a percentage of the positive control (cells lysed to release maximum LDH).

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject human NSCLC cells (e.g., A549R, a radio-resistant subclone) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment Groups: Randomize mice into different treatment groups:

    • Vehicle control

    • This compound alone

    • Radiation alone

    • This compound in combination with radiation

  • Treatment Administration: Administer this compound (e.g., intraperitoneally) and radiation according to the established protocol.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of apoptosis and EMT).

In_Vivo_Workflow start Start: NSCLC Cell Implantation (Subcutaneous) tumor_growth Tumor Growth (e.g., to 100 mm³) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound and/or Radiation) randomization->treatment measurement Regular Tumor Volume Measurement treatment->measurement measurement->treatment Repeated Cycles endpoint Study Endpoint: Tumor Excision & Analysis measurement->endpoint

Caption: Experimental workflow for the in vivo assessment of this compound's anti-tumor effects.

Conclusion

This compound presents a promising new approach for the treatment of non-small-cell lung cancer, particularly in overcoming the significant clinical challenge of radio-resistance. Its multifaceted mechanism of action, involving the induction of cellular stress and apoptosis, and the reversal of EMT, distinguishes it from current therapeutic options. The provided experimental protocols offer a framework for the further validation and cross-comparison of this compound's anti-tumor effects. Future research should focus on elucidating its potential synergies with other anti-cancer agents and its translation into clinical settings.

References

Safety Operating Guide

Proper Disposal Procedures for PB01: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Crucial Initial Step: Precise Identification of PB01

Before proceeding with any disposal protocol, it is imperative to accurately identify the specific chemical nature of "this compound." Initial research reveals that "this compound" is not a unique chemical identifier and can refer to a variety of substances with vastly different properties and associated hazards. These may include protein-based reagents, industrial products, or hazardous chemicals. The proper and safe disposal method is entirely dependent on the specific composition and associated hazards of the substance. Consult the manufacturer's Safety Data Sheet (SDS) for "this compound" to understand its specific properties and hazards.

General Protocol for Laboratory Chemical Waste Disposal

Once "this compound" has been definitively identified and its hazards are understood from the SDS, the following step-by-step guide outlines the standard procedure for the disposal of laboratory chemical waste. This protocol is designed to ensure safety and compliance with environmental regulations.

Step 1: Hazard Assessment

The first step in proper waste management is to determine if the chemical waste is hazardous. Hazardous wastes are regulated by the Environmental Protection Agency (EPA) and typically exhibit one or more of the following characteristics[1][2]:

  • Ignitability: Liquids with a flashpoint less than 140°F (60°C), solids that can cause fire through friction or spontaneous chemical changes, and oxidizers[1][2][3].

  • Corrosivity: Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5[1][2].

  • Reactivity: Substances that are unstable, react violently with water, or can generate toxic gases[2].

  • Toxicity: Wastes that are harmful or fatal if ingested or absorbed, or that can leach toxic chemicals into the environment[1][3].

The SDS for this compound will contain specific information on these hazards.

Step 2: Waste Segregation

To prevent dangerous chemical reactions, it is crucial to segregate different types of chemical waste. Incompatible wastes should never be mixed in the same container[4][5][6]. General segregation guidelines include[7][8]:

  • Separating acids from bases.

  • Keeping oxidizers away from organic solvents and other flammable materials.

  • Segregating cyanides from acids.

  • Keeping aqueous solutions separate from water-reactive substances.

Step 3: Proper Containerization

Chemical waste must be collected in appropriate and compatible containers[6][9].

  • Use containers that are compatible with the chemical waste being stored to avoid degradation of the container[9][10]. For example, acids should generally be stored in glass or plastic containers, not metal[9].

  • Ensure containers are in good condition, free of leaks or cracks, and have a secure, tight-fitting lid[6].

  • Leave adequate headspace (at least 10%) in liquid waste containers to allow for expansion[11].

Step 4: Accurate Labeling

Proper labeling of waste containers is essential for safety and regulatory compliance. All hazardous waste containers must be clearly labeled with the words "Hazardous Waste"[10][12][13]. The label must also include[8][12]:

  • The full chemical name(s) of all constituents (no abbreviations or formulas).

  • The approximate percentage or concentration of each constituent.

  • The date when waste was first added to the container (accumulation start date).

  • The name and contact information of the principal investigator or laboratory supervisor.

  • Relevant hazard pictograms.

Step 5: Safe Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for the accumulation of hazardous waste, known as a Satellite Accumulation Area (SAA)[1][2].

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[1][2][10].

  • Waste containers must be kept closed at all times, except when adding waste[6][10].

  • Store containers in secondary containment (such as a tray or tub) to contain any potential leaks or spills[6][7].

  • Inspect the SAA weekly for any signs of leakage or container degradation[7][10].

Step 6: Arranging for Disposal

Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department for non-hazardous substances[1][12][14].

  • Contact your institution's EHS office to request a pickup of your hazardous waste[12][15].

  • Complete any required waste pickup forms or manifests as instructed by your EHS department[12][15].

  • EHS personnel are trained to handle the transportation and final disposal of hazardous chemical waste in accordance with all federal, state, and local regulations[1][14].

Quantitative Waste Accumulation Limits

The following table summarizes the key quantitative limits for the accumulation of hazardous waste in a Satellite Accumulation Area (SAA) as stipulated by the EPA.

Waste TypeMaximum Accumulation VolumeTime Limit
Hazardous Waste55 gallonsContainers must be removed within 3 days of being full. Partially filled containers can be stored for up to one year.[1][2][7]
Acutely Toxic Waste (P-listed)1 quart (for liquids) or 1 kg (for solids)Containers must be removed within 3 days of reaching this limit.[1][2]

Experimental Protocols and Workflows

Diagram of Chemical Waste Disposal Decision Process

A Identify Chemical (this compound) B Consult Safety Data Sheet (SDS) A->B C Determine if Waste is Hazardous B->C D Non-Hazardous Waste Disposal (Follow Institutional Guidelines) C->D No E Hazardous Waste Protocol C->E Yes K Drain/Trash Disposal (with EHS approval) D->K F Segregate Waste by Hazard Class E->F G Select Compatible Container F->G H Label Container Correctly G->H I Store in Satellite Accumulation Area (SAA) H->I J Contact EHS for Pickup I->J

A workflow for the decision-making process in laboratory chemical waste disposal.

Logical Relationships in Hazardous Waste Management

cluster_0 Waste Identification & Characterization cluster_1 Safe Handling & Accumulation cluster_2 Compliance & Disposal SDS Safety Data Sheet Hazards Hazard Characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) SDS->Hazards Segregation Waste Segregation Hazards->Segregation Informs Container Proper Containerization Segregation->Container Labeling Accurate Labeling Container->Labeling Storage SAA Storage Labeling->Storage EHS EHS Coordination Storage->EHS Request Pickup Disposal Final Disposal EHS->Disposal Regulations EPA/State Regulations Regulations->Disposal

Logical connections between key elements of a compliant hazardous waste management program.

References

Essential Safety and Handling Protocols for PB01 (Perfect-Block™)

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical guidance for the handling, use, and disposal of PB01, commercially known as Perfect-Block™. As a preferred source for laboratory safety and chemical handling information, this guide is intended to build deep trust by delivering value beyond the product itself through procedural, step-by-step instructions that directly address operational questions.

Product Identification and Hazard Assessment

However, adherence to good industrial hygiene and safety practices is essential. The primary potential hazard associated with this compound is the inhalation of fine dust particles if handled carelessly in its powdered form, which may cause respiratory irritation.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended as a minimum standard when handling this compound in a laboratory setting to ensure user safety and prevent contamination.

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex glovesPrevents direct skin contact and potential contamination of the product.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from potential splashes when in solution or from airborne dust of the powdered form.
Body Protection Standard laboratory coatShields skin and personal clothing from spills and contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation. A dust mask may be used if weighing out large quantities of the powder in an area with poor ventilation.Minimizes the risk of inhaling fine powder, which could cause respiratory irritation.

Operational and Disposal Plans

Handling and Experimental Protocol

Objective: To safely prepare a solution of this compound for use in experimental procedures such as Western blotting or ELISA.

Methodology:

  • Preparation: Before handling, ensure the work area is clean and all necessary equipment (weighing scale, weigh boats, spatula, appropriate glassware, and solvent) is readily accessible.

  • Donning PPE: Put on a lab coat, safety glasses, and gloves.

  • Weighing: Carefully weigh the desired amount of this compound powder using a clean spatula and weigh boat. Avoid creating dust clouds. If a significant amount of dust is generated, consider using a fume hood or a balance with a draft shield.

  • Solubilization: Add the weighed powder to the appropriate volume of solvent (typically water or a buffer) in a beaker or flask.

  • Mixing: Gently stir the solution with a magnetic stirrer or by swirling the container until the powder is fully dissolved. This compound is highly soluble in both cold and warm water.

  • Use: The prepared solution is now ready for use in your experimental protocol.

  • Post-Handling: After use, thoroughly clean all equipment. Wash hands after removing gloves.

Disposal Plan

This compound is a protein-based reagent and is not considered hazardous waste.

  • Unused Product: Unused this compound powder should be disposed of in the regular solid waste stream, unless local regulations specify otherwise.

  • Solutions: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, in accordance with standard laboratory procedures for non-hazardous biological reagents. Always adhere to institutional and local disposal regulations.

  • Contaminated Materials: Gloves, weigh boats, and other disposable materials that have come into contact with this compound can be disposed of in the regular laboratory waste.

Spill Management

In the event of a spill, the following procedure should be followed.

Spill_Management_Workflow cluster_spill This compound Spill Occurs cluster_assessment Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Spill Spill Identified Evacuate Alert others and restrict access Spill->Evacuate Assess Assess Spill Area (Powder or Liquid?) Powder Powder Spill: Gently sweep or vacuum into a dustpan. Assess->Powder Powder Liquid Liquid Spill: Absorb with paper towels or absorbent pads. Assess->Liquid Liquid Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Clean Clean spill area with water and wipe dry. PPE->Clean Powder->PPE Liquid->PPE Dispose Dispose of waste in appropriate container. Clean->Dispose Wash Remove PPE and wash hands thoroughly. Dispose->Wash

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